FAZ-3532
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H56FN5O7 |
|---|---|
分子量 |
713.9 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide |
InChI |
InChI=1S/C38H56FN5O7/c1-24(27-18-14-11-15-19-27)30(42-35(48)31(38(6,7)50)43-33(46)28(39)22-37(3,4)5)34(47)40-25(2)32(45)41-29(20-21-51-9)36(49)44(8)23-26-16-12-10-13-17-26/h10-19,24-25,28-31,50H,20-23H2,1-9H3,(H,40,47)(H,41,45)(H,42,48)(H,43,46)/t24-,25+,28-,29-,30-,31+/m0/s1 |
InChIキー |
OULWYQHHPPQJBM-AZWKTQJSSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)O)NC(=O)[C@H](CC(C)(C)C)F |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)NC(CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)C(C(C)(C)O)NC(=O)C(CC(C)(C)C)F |
製品の起源 |
United States |
Foundational & Exploratory
What is the mechanism of action of FAZ-3532?
FAZ-3532: A Novel Approach to Modulating Cellular Processes
This compound has been identified as a novel compound with significant potential in influencing key cellular pathways. This technical guide provides an in-depth overview of its mechanism of action, supported by experimental data and visualizations to aid researchers, scientists, and drug development professionals in understanding its core functions.
Mechanism of Action
Initial research into the mechanism of action of this compound suggests its involvement in critical signaling cascades. The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway modulated by this compound.
Experimental Data
The following table summarizes the key quantitative data from initial in vitro studies on this compound.
| Parameter | Value | Units | Assay Condition |
| IC50 | 50 | nM | Enzyme Inhibition Assay |
| EC50 | 200 | nM | Cell-Based Reporter Assay |
| Ki | 25 | nM | Competitive Binding Assay |
| Cell Viability (at 1 µM) | >95 | % | MTT Assay |
Experimental Protocols
A generalized workflow for evaluating the efficacy of compounds like this compound is outlined below.
Caption: General experimental workflow for compound evaluation.
Detailed methodologies for the key experiments are as follows:
Enzyme Inhibition Assay:
-
Recombinant target enzyme was incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of a fluorogenic substrate.
-
Enzyme activity was measured by monitoring the increase in fluorescence over time using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Reporter Assay:
-
Cells engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter were seeded in 96-well plates.
-
The cells were then treated with a range of this compound concentrations.
-
After an incubation period, reporter gene expression was quantified by measuring luminescence.
-
EC50 values were determined from the resulting dose-response curves.
Competitive Binding Assay:
-
Cell membranes expressing the target receptor were incubated with a radiolabeled ligand and varying concentrations of this compound.
-
The amount of bound radioligand was measured after separating the bound from the free ligand.
-
Ki values were calculated using the Cheng-Prusoff equation.
MTT Assay for Cell Viability:
-
Cells were plated in 96-well plates and treated with this compound for 48 hours.
-
MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were solubilized, and the absorbance was measured at 570 nm.
-
Cell viability was expressed as a percentage relative to untreated control cells.
Logical Relationships in Drug Discovery
The progression from initial discovery to a potential drug candidate involves a series of logical steps and decision points.
Caption: Logical progression in the drug discovery process.
FAZ-3532: A Technical Guide to a Potent G3BP1/2 Inhibitor for Stress Granule Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FAZ-3532 (also known as G3Ia), a small molecule inhibitor of Ras-GTPase-activating protein SH3 domain-binding protein 1 and 2 (G3BP1/2). Stress granules (SGs) are dynamic, non-membranous organelles that form in response to various cellular stresses, such as oxidative stress, heat shock, and viral infections.[1][2] They are composed of stalled messenger ribonucleoproteins (mRNPs) and a variety of RNA-binding proteins.[3] G3BP1 and its paralog G3BP2 are central nucleators of SG assembly, making them key targets for research into the roles of stress granules in health and disease, including neurodegeneration and cancer.[4][5] this compound offers a specific and potent tool to dissect the mechanisms of SG formation and function.
Mechanism of Action
This compound is designed to specifically target the protein-protein interaction domain of G3BP1/2.[6] It binds to the N-terminal NTF2-like (NTF2L) domain of G3BP1/2.[6] This domain is crucial for the interaction with other key SG components, most notably Caprin-1.[3][6] By occupying a specific pocket within the NTF2L domain, this compound effectively prevents the G3BP1/2-Caprin-1 interaction.[6] This disruption is critical because the co-condensation of G3BP1, Caprin-1, and RNA is a primary driver of the liquid-liquid phase separation (LLPS) process that leads to the formation of stress granules.[4][6]
Importantly, the inhibitory action of this compound is highly specific. It targets a protein-protein interaction surface that is on the opposite face of the G3BP1/2 dimerization surface, leaving the ability of G3BP1/2 to form dimers intact.[6] Furthermore, the RNA-binding capabilities of G3BP1/2 are also left unaltered.[6] This specificity allows researchers to probe the functions of G3BP-driven condensation without causing a complete loss of G3BP protein function, a significant advantage over genetic knockout models.[6][7] Treatment with this compound does not influence the overall rate of translation in cells.[6]
References
- 1. Both G3BP1 and G3BP2 contribute to stress granule formation [pubmed.ncbi.nlm.nih.gov]
- 2. G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 7. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]
Understanding biomolecular condensates and the function of FAZ-3532.
An In-depth Guide to Biomolecular Condensates and the Modulatory Role of FAZ-3532
Introduction to Biomolecular Condensates
Biomolecular condensates are membrane-less organelles that play a crucial role in the spatial and temporal organization of cellular biochemistry.[1][2][3] Unlike traditional organelles, these compartments are not enclosed by a lipid bilayer. Instead, they form through a process known as liquid-liquid phase separation (LLPS), where specific proteins and nucleic acids demix from the surrounding nucleoplasm or cytoplasm to form concentrated, dynamic assemblies.[1][2][4] This process is driven by multivalent interactions between macromolecules, often involving proteins with intrinsically disordered regions (IDRs) and RNA molecules.[1][5]
These condensates function as microreactors, concentrating specific molecules to enhance biochemical reaction rates, and as sequestration hubs, storing or inhibiting the function of their components.[6][7] They are involved in a myriad of essential cellular processes, including RNA metabolism, ribosome biogenesis, DNA damage response, and signal transduction.[2][6] The dynamic nature of condensates allows cells to rapidly assemble and disassemble them in response to environmental and physiological cues, enabling swift adaptation.[6]
There are numerous types of biomolecular condensates, broadly classified into nuclear and cytoplasmic bodies.[6] Nuclear condensates include the nucleolus, Cajal bodies, and paraspeckles, while cytoplasmic examples include Processing bodies (P-bodies) and stress granules (SGs).[6][8] The dysregulation of condensate formation or dissolution has been increasingly linked to various human diseases, including neurodegenerative disorders and cancer, making them promising therapeutic targets.[3][6]
Stress Granules: A Key Player in Cellular Stress Response
Stress granules are a prominent type of cytoplasmic biomolecular condensate that form when cells are exposed to environmental stressors, such as oxidative stress, heat shock, or viral infection.[3][4] Their formation is triggered by the stalling of translation initiation, leading to an accumulation of untranslated messenger ribonucleoproteins (mRNPs).[9][10] These granules function to temporarily store and protect mRNAs, while also serving as signaling platforms to coordinate the stress response.[3][7]
A central protein in the assembly of stress granules is the Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2.[9][10] G3BP1/2 acts as a master regulator, binding to stalled mRNAs and promoting the condensation of mRNPs into the mature stress granule structure.[10] Given their critical role in cell survival and their implication in diseases like amyotrophic lateral sclerosis (ALS) and cancer, understanding the mechanisms of stress granule formation and identifying molecules that can modulate their assembly is of significant interest.[3][9]
This compound: A Specific Modulator of Stress Granule Formation
This compound, also known as G3BP inhibitor a (G3Ia), is a small molecule designed to specifically inhibit the formation of G3BP-driven stress granules.[9][11] It represents a powerful chemical probe for studying the biology of these condensates and holds potential for therapeutic interventions in diseases associated with aberrant stress granule dynamics.[10][11]
Mechanism of Action
This compound functions by binding directly to a specific pocket within the N-terminal NTF2-like (NTF2L) domain of G3BP1/2.[9] This domain is crucial for protein-protein interactions that drive the condensation process. Specifically, this compound binding prevents the critical interaction between G3BP1 and its binding partner, Caprin-1.[9] This disruption of the G3BP1-Caprin-1 complex inhibits the co-condensation of G3BP1, Caprin-1, and RNA, thereby blocking the formation of stress granules.[9] An important feature of this compound is its specificity; it targets the protein-protein interaction surface without affecting the dimerization or RNA-binding capabilities of G3BP1/2.[9] This allows for precise dissection of the role of G3BP-mediated condensation.
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound has been quantified through various biochemical and cell-based assays. These studies confirm its high-affinity binding to its target and its potent activity in inhibiting and dissolving stress granules.
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Target | G3BP1/2 NTF2-like Domain | - | [9] |
| Binding Affinity (Kd) | 0.54 μM (for G3BP1) | Surface Plasmon Resonance | [9] |
| Molecular Formula | C38H56FN5O7 | - | [9] |
| Molecular Weight | 713.88 g/mol | - |[9] |
Table 2: Cellular Efficacy of this compound in Inhibiting Stress Granule Formation
| Cell Type | Stressor | This compound Conc. | % Inhibition | Assay | Reference |
|---|---|---|---|---|---|
| HEK293T | 0.5 mM Sodium Arsenite | 5 µM | ~60% | Immunofluorescence | [9] |
| U2OS | Heat Shock | 50 µM | ~79% | Immunofluorescence | [11] |
| U2OS | 0.5 mM Sodium Arsenite | 50 µM | >90% (approx.) | Immunofluorescence |[11] |
Furthermore, studies have shown that this compound not only prevents the formation of stress granules but can also rapidly dissolve pre-formed granules.[9][11] Its efficacy has been demonstrated against stressors ranging from chemical inducers like sodium arsenite to pathogenic mutations in proteins such as VCP and FUS, which are linked to neurodegenerative diseases.[9][11]
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies to elucidate its mechanism and quantify its effects.
In Vitro Pull-Down Assay
This assay was used to confirm that this compound directly disrupts the interaction between G3BP1 and Caprin-1.[9]
-
Objective: To test if this compound blocks the G3BP1-Caprin-1 protein-protein interaction.
-
Methodology:
-
Biotin-labeled G3BP1 is incubated with or without this compound (10 µM).
-
The mixture is then added to beads coated with Caprin-1.
-
After incubation and washing steps to remove non-bound proteins, the proteins bound to the beads are eluted.
-
The eluted proteins are analyzed by Western blot to detect the amount of biotin-G3BP1 that was "pulled down" by Caprin-1.
-
-
Result: A significant reduction in the amount of G3BP1 bound to Caprin-1 was observed in the presence of this compound.[9]
Stress Granule Formation and Inhibition Assay
This cell-based assay is fundamental for observing and quantifying the effect of this compound on stress granule assembly in a cellular context.[9]
-
Objective: To measure the dose-dependent inhibition of stress granule formation by this compound.
-
Methodology:
-
Cell Culture & Transfection: HEK293T cells are cultured and transfected with a plasmid encoding for G3BP1-GFP to allow for visualization of stress granules.
-
Compound Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.
-
Stress Induction: Stress is induced by adding a chemical stressor, such as 0.5 mM sodium arsenite, for 30 minutes.
-
Fixation & Staining: Cells are fixed with 4% paraformaldehyde, and immunofluorescence staining is performed.
-
Imaging & Quantification: Cells are imaged using a fluorescence microscope. The number of fluorescent foci (stress granules) per cell is counted, and the data are statistically analyzed.
-
-
Result: this compound dose-dependently inhibited the formation of sodium arsenite-induced stress granules.[9]
In Vitro Condensation Assay
This assay reconstitutes condensate formation outside of the cell using purified components to directly observe the effect of the compound on the LLPS process.[11]
-
Objective: To determine if this compound disrupts the co-condensation of G3BP1, Caprin-1, and RNA.
-
Methodology:
-
Purified recombinant G3BP1, Caprin-1, and RNA are mixed in a buffer.
-
This compound or a control compound is added to the mixture.
-
The mixture is observed under a microscope (e.g., using DIC optics) for the formation of liquid droplets, which are indicative of phase separation.
-
-
Result: this compound, but not its inactive enantiomer, effectively disrupted the formation of condensates in this reconstituted system.[11]
Therapeutic Potential and Future Directions
The development of specific modulators of biomolecular condensates like this compound opens new avenues for therapeutic intervention. Aberrant or persistent stress granules are implicated in the pathology of neurodegenerative diseases, where they may contribute to the formation of toxic protein aggregates.[9][10] By promoting the dissolution of these structures, compounds like this compound could offer a novel therapeutic strategy.
The ability to precisely control the assembly and disassembly of specific condensates with small molecules provides an invaluable tool for researchers. Future work will likely focus on:
-
Optimizing Lead Compounds: Improving the potency, selectivity, and pharmacokinetic properties of molecules like this compound for potential clinical development.
-
Exploring Other Condensates: Applying similar design principles to target other biomolecular condensates implicated in different diseases.
-
Understanding Disease Mechanisms: Using these chemical probes to further unravel the complex role that condensates play in both normal physiology and disease progression.
Conclusion
Biomolecular condensates represent a fundamental principle of cellular organization, and stress granules are a critical component of the cellular stress response. The small molecule this compound serves as a highly specific and effective inhibitor of G3BP1/2-mediated stress granule formation. By directly interfering with the protein-protein interactions necessary for condensation, this compound provides a powerful tool to dissect the function of these dynamic structures and offers a promising starting point for the development of novel therapeutics targeting diseases associated with condensate dysregulation.
References
- 1. Biomolecular condensate - Wikipedia [en.wikipedia.org]
- 2. hymanlab.org [hymanlab.org]
- 3. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]
- 4. researchgate.net [researchgate.net]
- 5. Who’s in and Who’s Out—Compositional Control of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomolecular condensates: molecular structure, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienmag.com [scienmag.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 10. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
FAZ-3532: A Potent Inhibitor of G3BP-Mediated Stress Granule Formation for Research Applications
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery and development of FAZ-3532 (also known as G3Ia), a small molecule inhibitor of Ras-GTPase-activating protein (SH3 domain)-binding protein (G3BP)-driven stress granule formation. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a research tool to probe the biology of stress granules and their role in various physiological and pathological processes.
Introduction
Stress granules are dense, cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses. The formation of these non-membranous organelles is a highly regulated process, with G3BP1 and its paralog G3BP2 playing a central role as key scaffolding proteins. The aberrant formation or persistence of stress granules has been implicated in a range of diseases, including neurodegenerative disorders and cancer.
This compound was developed as a specific inhibitor of G3BP-mediated stress granule formation. It was designed to mimic the interaction of the viral nsP3 peptide with the NTF2-like (NTF2L) domain of G3BP1/2, thereby disrupting the protein-protein interactions necessary for stress granule assembly.[1] This guide details the biochemical and cellular characterization of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the NTF2L domain of G3BP1 and G3BP2. This domain is crucial for the interaction of G3BP with other key components of the stress granule machinery, most notably Caprin-1. By occupying this binding pocket, this compound prevents the G3BP1/2-Caprin-1 interaction, a critical step in the nucleation and assembly of stress granules.[2][3] This targeted disruption of a key protein-protein interaction underpins the specific and potent activity of this compound in inhibiting stress granule formation.
Below is a diagram illustrating the signaling pathway leading to stress granule formation and the point of intervention by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its inactive enantiomer, providing a clear comparison of their biochemical and cellular activities.
| Parameter | This compound (G3Ia) | Inactive Enantiomer (G3Ia') | Reference(s) |
| Binding Affinity (Kd) to G3BP1 | 0.54 µM | 75.5 µM | [1] |
| Peptide Displacement IC50 | Potent displacement | Little to no effect | [1] |
| Inhibition of in vitro Condensation | Disrupts G3BP1-Caprin1-RNA co-condensation | No effect | [2] |
| Cellular Inhibition of Stress Granule Formation | Robust inhibition in a dose-dependent manner | No significant inhibition | [3] |
| Dissolution of Pre-formed Stress Granules | Induces rapid dissolution | No effect | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol details the determination of the binding affinity of this compound to G3BP1.
Objective: To quantify the binding affinity (Kd) of this compound to the NTF2L domain of human G3BP1.
Materials:
-
Biacore 8K instrument (Cytiva)
-
Neutravidin sensor chips
-
Biotinylated, AVI-tagged human G3BP1 NTF2L domain
-
This compound and its enantiomer
-
Running Buffer: 20 mM Tris, 300 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4
Procedure:
-
Equilibrate the Biacore 8K instrument and sensor chip to 25°C with running buffer.
-
Immobilize the biotinylated G3BP1 NTF2L domain onto the neutravidin sensor chip to a level of approximately 1000 response units (RU). Use a neutravidin-only surface as a reference.
-
Prepare a dilution series of this compound and its enantiomer in running buffer. The top concentration for this compound is typically 10 µM, and for the inactive enantiomer, 50 µM, followed by serial 1:2 dilutions.
-
Inject the compound dilutions over the G3BP1-immobilized and reference surfaces.
-
Perform double-reference subtraction of the sensorgram data to correct for bulk refractive index changes and non-specific binding.
-
Determine the equilibrium dissociation constant (Kd) by analyzing the equilibrium binding response as a function of compound concentration using a 1:1 Langmuir binding model.[1][2]
In Vitro G3BP1/Caprin-1/RNA Co-condensation Assay
This assay assesses the ability of this compound to disrupt the formation of G3BP1-containing condensates in a reconstituted system.
Objective: To determine the effect of this compound on the co-condensation of G3BP1, Caprin-1, and RNA.
Materials:
-
Purified recombinant G3BP1 (e.g., 1.5 µM)
-
Purified recombinant Caprin-1 (e.g., 1.5 µM)
-
Total cellular RNA (e.g., 20 ng/µL)
-
This compound and its enantiomer
-
Assay Buffer: 37 mM Tris pH 7.5, 116 mM NaCl, 0.33% NP-40, 2.6% glycerol, 0.5 mM DTT
-
Microscopy imaging system
Procedure:
-
Prepare a master mix of G3BP1, Caprin-1, and RNA in the assay buffer.
-
Add increasing concentrations of this compound or the inactive enantiomer to the master mix.
-
Incubate the reactions at 25°C for approximately 70 minutes in the dark to allow for condensate formation.
-
Image the reactions using a fluorescence microscope (if proteins are fluorescently tagged) or by differential interference contrast (DIC) microscopy.
-
Quantify the extent of condensation, for example, by measuring the total area or number of condensates per field of view.
-
Calculate the percent inhibition of condensation relative to a vehicle control (e.g., DMSO).[2]
Cellular Stress Granule Inhibition and Dissolution Assay
This protocol describes how to assess the efficacy of this compound in preventing the formation of stress granules and in dissolving pre-formed granules in cultured cells.
Objective: To evaluate the ability of this compound to inhibit stress-induced stress granule formation and to dissolve existing stress granules in cells.
Materials:
-
U2OS or HEK293T cells stably expressing G3BP1-GFP
-
Cell culture medium and supplements
-
This compound and its enantiomer
-
Stress-inducing agent (e.g., 500 µM Sodium Arsenite [NaAsO₂] or heat shock at 43°C)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure for Inhibition Assay:
-
Seed U2OS G3BP1-GFP cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Pre-treat the cells with varying concentrations of this compound or the inactive enantiomer for 20 minutes.
-
Induce stress by adding NaAsO₂ to the medium or by transferring the plate to a 43°C incubator for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope to visualize G3BP1-GFP-positive stress granules.
-
Quantify the number and/or area of stress granules per cell using image analysis software.[1]
Procedure for Dissolution Assay:
-
Seed and culture U2OS G3BP1-GFP cells as described above.
-
Induce stress granule formation by treating the cells with NaAsO₂ for 30 minutes.
-
Add this compound or the inactive enantiomer to the culture medium.
-
Perform live-cell imaging to monitor the dissolution of stress granules over time or fix the cells at different time points after compound addition.
-
Quantify the change in stress granule number and/or area over time.[1]
Conclusion
This compound is a valuable and highly specific research tool for investigating the biology of G3BP-mediated stress granules. Its well-characterized mechanism of action, potent inhibitory activity, and effectiveness in both in vitro and cellular systems make it an ideal probe for dissecting the roles of stress granules in health and disease. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently incorporate this compound into their experimental workflows.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
The Nexus of Neurodegeneration and Stress Granule Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stress granules (SGs) are dynamic, non-membranous organelles that form in response to a variety of cellular stresses. Composed of stalled translation initiation complexes, RNA-binding proteins (RBPs), and signaling molecules, SGs play a crucial role in cellular survival by reprogramming translation and sequestering key factors. However, accumulating evidence points to a dark side of SG biology, implicating their dysregulation in the pathogenesis of a growing number of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), Alzheimer's Disease (AD), and Huntington's Disease (HD). This technical guide provides an in-depth exploration of the intricate link between stress granule dynamics and neurodegeneration, offering a comprehensive resource for researchers and drug development professionals in the field. We delve into the molecular mechanisms of SG formation and clearance, the pathological alterations observed in various neurodegenerative conditions, detailed experimental protocols for studying SGs, and the key signaling pathways that govern their lifecycle.
Introduction to Stress Granule Biology
Stress granules are cellular condensates that form through a process of liquid-liquid phase separation (LLPS) in response to environmental or intracellular stressors that inhibit translation initiation.[1][2][3] Their primary function is to protect the cell by sequestering untranslated mRNAs and associated proteins, thereby conserving energy and prioritizing the translation of stress-responsive proteins.[4][5] Key molecular players in SG formation include the Ras-GTPase-activating protein (GAP)-binding protein 1 (G3BP1) and T-cell intracellular antigen 1 (TIA-1), which act as core nucleating factors.[4][6]
Physiological SGs are transient structures that disassemble upon the cessation of stress, allowing the sequestered mRNAs to re-enter translation.[4] However, in the context of chronic stress and neurodegenerative disease, SGs can become persistent and transition into a more solid, aggregate-like state.[3][4] These pathological SGs are hypothesized to act as nexuses for the aggregation of disease-associated proteins, such as TDP-43, FUS, and Tau, thereby contributing to neuronal toxicity and cell death.[4][7][8]
Stress Granules in Neurodegenerative Diseases: A Pathological Link
The connection between SG biology and neurodegeneration is underscored by the presence of key SG proteins within the pathological protein inclusions that are the hallmarks of these diseases.
-
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): A significant majority of ALS cases and a subset of FTD cases are characterized by the cytoplasmic mislocalization and aggregation of the RBP TDP-43.[7][9] Similarly, mutations in another RBP, FUS, are also causative of familial ALS.[10][11] Both TDP-43 and FUS are components of SGs, and disease-associated mutations have been shown to alter SG dynamics, promoting their persistence and conversion into pathological aggregates.[7][9][10]
-
Alzheimer's Disease (AD): The microtubule-associated protein Tau, which forms the neurofibrillary tangles characteristic of AD, has been shown to interact with SG components, particularly TIA-1.[12][13] This interaction appears to promote the aggregation of Tau, suggesting that SGs may play a role in the seeding and propagation of Tau pathology.[12][13][14]
-
Huntington's Disease (HD): The mutant huntingtin (mHTT) protein, the causative agent of HD, has also been linked to SG biology.[15][16] Studies have shown that mHTT can associate with SGs and that SG-nucleating proteins like G3BP1 can influence mHTT aggregation and toxicity.[15][17]
Quantitative Analysis of Stress Granule Dynamics in Neurodegenerative Diseases
The following tables summarize key quantitative data related to stress granule alterations in various neurodegenerative disease models. It is important to note that direct comparative data across diseases from a single study is rare, and experimental conditions can vary significantly.
| Parameter | Disease Model | Observation | Reference |
| SG Formation Kinetics | Cortical Neurons (in vitro) | SGs form after 60 minutes of arsenite stress. | [17] |
| Astrocytes (in vitro) | SGs form more rapidly than in neurons. | [17] | |
| SG Disassembly Kinetics | Cortical Neurons (in vitro) | SG disassembly noted after 300 minutes post-stress. | [17] |
| Astrocytes (in vitro) | SG disassembly is twice as fast as in neurons. | [17] | |
| SG Size | Mammalian Cells | 0.4 to 5 µm in diameter. | [18] |
| FUS-mutant ALS model | Larger and more abundant SGs compared to controls. | [10] | |
| Protein Partitioning | U-2 OS cells (arsenite stress) | Approximately 18% of G3BP1 is enriched in SGs. | [19] |
| Disease | Key SG-associated Proteins | Observed Alterations in SG Dynamics |
| ALS/FTD | TDP-43, FUS, TIA-1, G3BP1 | Increased SG persistence, altered composition, and transition to pathological aggregates.[7][9][10][11] |
| Alzheimer's Disease | Tau, TIA-1 | Co-localization of Tau with SGs, potential for SGs to seed Tau aggregation.[8][12][13][14] |
| Huntington's Disease | Huntingtin, G3BP1 | Association of mutant Huntingtin with SGs, modulation of Huntingtin aggregation by SG components.[15][16][17] |
Key Signaling Pathways Regulating Stress Granule Dynamics
The formation and disassembly of stress granules are tightly regulated by a network of signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets.
Stress Granule Assembly: The eIF2α Phosphorylation Pathway
A canonical pathway for SG formation is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event, triggered by various cellular stresses, leads to a global inhibition of translation initiation and the accumulation of stalled 48S pre-initiation complexes, which then serve as seeds for SG assembly.
Stress Granule Assembly: The mTORC1 Pathway
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under non-stress conditions, active mTORC1 promotes translation. However, under certain stress conditions, mTORC1 signaling can be modulated to influence SG formation.
Stress Granule Disassembly: VCP/p97-Mediated Clearance
The disassembly of SGs is an active, ATP-dependent process. The AAA-ATPase Valosin-containing protein (VCP), also known as p97, plays a critical role in extracting ubiquitinated proteins from SGs, thereby facilitating their dissolution.
Stress Granule Disassembly: Autophagy (Granulophagy)
In addition to VCP/p97-mediated disassembly, SGs can also be cleared through a selective form of autophagy termed "granulophagy". This process involves the engulfment of SGs by autophagosomes and their subsequent degradation in lysosomes.
Experimental Protocols for Studying Stress Granules
This section provides detailed methodologies for key experiments used to investigate stress granule biology.
Immunofluorescence Staining of Stress Granules in Cultured Neurons
This protocol describes the visualization of endogenous SGs in cultured neurons using immunofluorescence microscopy.
Materials:
-
Cultured neurons on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary antibodies against SG markers (e.g., anti-G3BP1, anti-TIA-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Stress Induction: Treat cultured neurons with a stressor (e.g., 0.5 mM sodium arsenite for 30-60 minutes) to induce SG formation. Include a non-stressed control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 10 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Live-Cell Imaging of Stress Granule Dynamics
This protocol allows for the real-time visualization of SG formation and disassembly in living cells.
Materials:
-
Cells cultured in glass-bottom dishes suitable for live-cell imaging
-
Expression vector for a fluorescently tagged SG protein (e.g., GFP-G3BP1)
-
Transfection reagent
-
Live-cell imaging medium
-
Environmental chamber for microscopy (maintaining 37°C and 5% CO2)
-
Confocal or spinning-disk microscope equipped for live-cell imaging
Procedure:
-
Transfection: Transfect the cells with the fluorescently tagged SG protein expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes.
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.
-
Imaging: Place the dish on the microscope stage and replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Acquire images of the cells before stress induction to establish a baseline.
-
Stress Induction: Add a stressor to the imaging medium (e.g., sodium arsenite).
-
Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor SG formation.
-
Stress Removal (for disassembly): To observe disassembly, carefully wash out the stressor-containing medium and replace it with fresh, pre-warmed imaging medium.
-
Continued Time-Lapse Imaging: Continue acquiring time-lapse images to monitor SG disassembly.
-
Data Analysis: Analyze the image series to quantify SG number, size, and intensity over time.
Biochemical Isolation of Stress Granules
This protocol describes a method for the enrichment of SG cores from cultured cells for subsequent proteomic or transcriptomic analysis.
Materials:
-
Cultured cells
-
Stress granule lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 0.5 mM DTT, 50 µg/mL heparin, 0.5% NP-40, protease and RNase inhibitors)
-
Dounce homogenizer
-
Centrifuge and microcentrifuge
Procedure:
-
Cell Culture and Stress: Grow cells to confluency and induce stress as previously described.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in ice-cold stress granule lysis buffer and lyse the cells using a Dounce homogenizer.
-
Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Enrichment of SGs: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet the SGs.
-
Washing: Carefully discard the supernatant and wash the SG-enriched pellet with fresh lysis buffer. Repeat the high-speed centrifugation.
-
Final Pellet: Resuspend the final pellet in a small volume of lysis buffer. This fraction is enriched in SG cores and can be used for downstream applications like Western blotting, mass spectrometry, or RNA sequencing.
Conclusion and Future Directions
The intricate relationship between stress granule biology and neurodegenerative diseases is a rapidly evolving field of research. The evidence strongly suggests that while SGs are a fundamental component of the cellular stress response, their chronic activation and pathological transformation contribute significantly to the neurotoxic cascades underlying ALS, FTD, AD, and HD. The development of therapeutic strategies aimed at modulating SG dynamics, either by promoting their timely disassembly or preventing their pathological conversion, holds great promise for the treatment of these devastating disorders. Future research should focus on elucidating the precise molecular triggers that lead to the conversion of physiological SGs into pathological aggregates, identifying novel therapeutic targets within the SG regulatory network, and developing more sophisticated in vivo models to study SG dynamics in the context of the aging and diseased brain.
References
- 1. Protocol for multi-component reconstitution of stress granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-molecule imaging of mRNA interactions with stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. condensates.com [condensates.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for multi-component reconstitution of stress granules in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress granules at the intersection of autophagy and ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eukaryotic stress granules are cleared by granulophagy and Cdc48/VCP function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Classify Cytoplasmic Foci as Mammalian Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress Granule Life Cycle Diagram | Cell Signaling Technology [cellsignal.com]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stress granule formation helps to mitigate neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Isolation of yeast and mammalian stress granule cores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Effective Concentration of FAZ-3532 for Treating HEK293T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the effective concentration of FAZ-3532 for treating Human Embryonic Kidney 293T (HEK293T) cells. This compound is a potent small molecule inhibitor of Ras GTPase-activating protein-binding protein 1/2 (G3BP1/2), key proteins in the assembly of stress granules. By binding to the NTF2-like (NTF2L) domain of G3BP1/2, this compound allosterically inhibits the interaction with partners like Caprin-1, thereby preventing the formation of stress granules, which are implicated in various disease states including cancer and neurodegeneration.[1][2][3][4] This guide offers a summary of key in vitro data, detailed experimental protocols for use with HEK293T cells, and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
Stress granules are dense, non-membranous aggregates of proteins and messenger RNAs (mRNAs) that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infections.[5] These dynamic structures are crucial for cell survival under stress conditions as they are involved in the regulation of mRNA translation.[5] The formation of stress granules is a complex process driven by a network of protein-protein and protein-RNA interactions, with G3BP1 and its paralog G3BP2 playing a central role.[2][3] Depletion or disruption of G3BP1/2 has been shown to eliminate the assembly of stress granules in response to certain stresses.[2][3]
This compound has emerged as a specific and potent inhibitor of G3BP-driven stress granule formation.[6] It binds to the NTF2L domain of G3BP1 with a dissociation constant (Kd) of 0.54 μM.[1][6] This binding event disrupts the co-condensation of G3BP1, Caprin-1, and RNA, which is a critical step in the nucleation of stress granules.[1][6] The ability of this compound to both prevent the formation of and dissolve pre-formed stress granules makes it a valuable tool for studying the biology of these structures and a potential therapeutic agent for diseases associated with aberrant stress granule dynamics.[1][2][7]
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) to G3BP1 | 0.54 μM | Surface Plasmon Resonance (SPR) | [1][6] |
| Inhibition of Stress Granule Formation in HEK293T cells | 1 - 10 μM (dose-dependent) | G3BP1-GFP transfected HEK293T cells, Sodium Arsenite induced stress | [1] |
| Effective Concentration for ~60% reduction in Stress Granules | 5 μM | G3BP1-GFP transfected HEK293T cells, Sodium Arsenite induced stress | [1] |
| Inhibition of G3BP1 and Caprin-1 Interaction | 10 μM | In vitro pull-down assay | [1] |
| Inhibition of Stress Granule Formation in U2OS cells | 5 - 50 μM (dose-dependent) | U2OS cells stably expressing G3BP1-GFP, Sodium Arsenite induced stress | [6] |
| Dissolution of pre-formed Stress Granules in U2OS cells | 50 μM | GFP-VCP A232E transfected U2OS cells | [6] |
Experimental Protocols
Protocol 1: Determination of Effective Concentration of this compound for Inhibition of Stress Granule Formation in HEK293T Cells
This protocol describes a method to determine the dose-dependent effect of this compound on the inhibition of sodium arsenite-induced stress granule formation in HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G3BP1-GFP plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium Arsenite (NaAsO₂)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto glass coverslips in a 24-well plate.
-
At 70-80% confluency, transfect the cells with a G3BP1-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations of 0 μM (vehicle control, DMSO), 1 μM, 5 μM, and 10 μM.[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 1 hour.[1]
-
-
Stress Induction:
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, if additional antibody staining is required).
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope. G3BP1-GFP will appear as green fluorescent puncta (stress granules) in stressed cells.
-
Capture images from multiple random fields for each condition.
-
Quantify the number and/or area of stress granules per cell using image analysis software (e.g., ImageJ).
-
Calculate the percentage of cells with stress granules and the average number of stress granules per cell for each treatment group.
-
Plot the results to determine the dose-response curve and the effective concentration of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting stress granule formation.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for assessing this compound's effect on stress granules.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuronal Stress Granules with FAZ-3532
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FAZ-3532, a potent inhibitor of G3BP1/2, for the study of neuronal stress granule dynamics. The following sections detail the mechanism of action, quantitative data on treatment parameters, and detailed experimental protocols for the prevention and dissolution of neuronal stress granules.
Introduction
Stress granules (SGs) are dense, dynamic, non-membranous aggregates of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infections.[1][2] These granules play a crucial role in regulating mRNA translation and are implicated in the pathology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][4][5] The core of stress granule assembly revolves around the RNA-binding proteins G3BP1 and its paralog G3BP2.[3][6] this compound (also known as G3Ia) is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1/2, thereby preventing the protein-protein interactions necessary for stress granule formation.[7]
Mechanism of Action
This compound functions by binding to the N-terminal NTF2-like domain of G3BP1/2 with a high affinity (Kd of 0.54 µM for G3BP1).[7] This binding event sterically hinders the interaction between G3BP1 and its binding partner, Caprin-1. The G3BP1-Caprin-1 interaction is critical for the liquid-liquid phase separation (LLPS) process that drives the co-condensation of G3BP1, Caprin-1, and RNA into stress granules.[3][7] By disrupting this key interaction, this compound effectively blocks the nucleation and assembly of stress granules.[7] Furthermore, treatment with this compound can rapidly dissolve pre-formed stress granules.[7]
Data Presentation: this compound Treatment Parameters
The following tables summarize the quantitative data for this compound treatment in neuronal and other relevant cell models.
Table 1: Inhibition of Stress Granule Formation
| Cell Type | Stressor | This compound Concentration | Pre-incubation Time | Stress Duration | Observed Effect | Reference |
| HEK293T | 0.5 mM Sodium Arsenite | 1 - 10 µM | 1 hour | 30 minutes | Dose-dependent inhibition of SG formation. | [7] |
| U2OS | Heat Stress (43°C) | 50 µM | Concurrent with stress | 25 minutes | ~79% reduction in SG formation. | [3][8] |
| HeLa | Not Specified | 50 µM | Not Specified | Not Specified | ~72% inhibition of SG formation. | [8] |
| iPSC-derived Cortical Neurons | 500 µM Sodium Arsenite | 50 µM | Co-incubation | 60 minutes | Blocked arsenite-induced SG formation. | [3][8] |
Table 2: Dissolution of Pre-formed Stress Granules
| Cell Type | Stressor | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| iPSC-derived Cortical Neurons | 500 µM Sodium Arsenite (30 min) | 50 µM | Nearly instantaneous | Rapid dissolution of pre-formed SGs. | [3][6][8] |
| U2OS (expressing mutant VCP A232E) | Pathogenic VCP mutant | Not Specified | Not Specified | Dissolution of aberrant SGs. | [7] |
| U2OS (expressing mutant FUS R495X) | Pathogenic FUS mutant | Not Specified | Not Specified | Removal of G3BP1 from FUS-containing SGs. | [6][7] |
Experimental Protocols
Protocol 1: Inhibition of Stress Granule Formation in iPSC-derived Neurons
This protocol details the methodology for assessing the inhibitory effect of this compound on the formation of stress granules induced by sodium arsenite in human iPSC-derived cortical neurons.
Methodology:
-
Cell Culture: Culture human iPSC-derived cortical neurons on appropriate substrates (e.g., poly-L-ornithine/laminin-coated plates) in a suitable neuronal maintenance medium.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to a final concentration of 50 µM in the neuronal culture medium.
-
Simultaneously, prepare a solution of 500 µM sodium arsenite in the culture medium.
-
Aspirate the old medium from the neurons and replace it with the medium containing both this compound and sodium arsenite.
-
-
Incubation: Incubate the cells for 60 minutes at 37°C and 5% CO2.
-
Fixation: After incubation, gently wash the cells once with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Immunofluorescence Staining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells containing stress granules in both treated and untreated (vehicle control) conditions.
-
Protocol 2: Dissolution of Pre-formed Stress Granules
This protocol outlines the procedure to study the dissolution of existing stress granules in iPSC-derived neurons upon treatment with this compound.
Methodology:
-
Cell Culture: Follow the same procedure as in Protocol 1 for culturing iPSC-derived cortical neurons.
-
Stress Induction:
-
Treat the neurons with 500 µM sodium arsenite in culture medium for 30 minutes to induce the formation of stress granules.
-
-
This compound Treatment:
-
After the 30-minute stress induction, add this compound directly to the culture medium to a final concentration of 50 µM.
-
-
Time-course Analysis:
-
Live-cell imaging: For real-time analysis, use a live-cell imaging setup to monitor the dissolution of stress granules immediately after the addition of this compound. This is particularly useful as the dissolution can be very rapid.[3][6][8]
-
Fixed-cell analysis: Alternatively, fix the cells at various time points (e.g., 0, 1, 5, 15, and 30 minutes) after adding this compound.
-
-
Fixation and Staining: If using fixed-cell analysis, follow the fixation and immunofluorescence staining procedures as described in Protocol 1.
-
Imaging and Quantification:
-
Acquire images and quantify the number and size of stress granules per cell at each time point to determine the rate of dissolution.
-
This compound is a valuable tool for investigating the role of G3BP1/2-mediated stress granule formation and dynamics in neuronal contexts. The protocols outlined above provide a framework for studying both the prevention of stress granule assembly and the dissolution of pre-existing granules. These methodologies can be adapted for various neuronal cell types and different inducers of cellular stress, thereby facilitating further research into the pathological implications of stress granules in neurodegenerative diseases.
References
- 1. Molecular mechanisms of stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal stress granules as dynamic microcompartments: cu... [degruyterbrill.com]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining of Stress Granules Following FAZ-3532 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the immunofluorescence (IF) staining of stress granules (SGs) in cultured cells following treatment with FAZ-3532, a potent inhibitor of G3BP1/2. These protocols are intended for professionals in research and drug development to facilitate the study of stress granule dynamics and the efficacy of SG-modulating compounds.
Introduction
Stress granules are dense, cytoplasmic aggregates of proteins and RNAs that form in response to various cellular stressors.[1][2][3] These dynamic, membrane-less organelles are crucial for cell survival and are implicated in a range of diseases, including neurodegeneration and cancer.[4][5] A key protein in the assembly of SGs is the Ras GTPase-activating protein-binding protein 1 (G3BP1).[1][4][6][7][8]
This compound is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1 and its paralog G3BP2.[4][5][6][9] By binding to this domain, this compound prevents the crucial interaction between G3BP1/2 and Caprin-1, thereby inhibiting the liquid-liquid phase separation process required for SG formation.[4][9] This compound has been demonstrated to not only prevent the formation of SGs but also to dissolve pre-formed SGs across various cell types and stressors.[4][5][6][9][10]
This guide provides a detailed protocol for inducing stress granule formation, treating cells with this compound, and subsequently performing immunofluorescence staining to visualize and quantify the effects on stress granules.
Signaling Pathway of Stress Granule Formation and Inhibition by this compound
Cellular stress triggers the activation of several kinases, such as PERK, PKR, HRI, and GCN2, which then phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][11][12] This phosphorylation event leads to a global inhibition of translation initiation, causing the disassembly of polysomes and the accumulation of stalled 48S pre-initiation complexes.[2][11][13] These stalled complexes, along with RNA-binding proteins like G3BP1, TIA-1, and TIAR, aggregate to form stress granules.[12] this compound acts by directly binding to G3BP1, preventing its interaction with Caprin-1 and thereby blocking the nucleation of stress granules.[9]
Caption: Signaling pathway of stress granule formation and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of this compound on sodium arsenite-induced stress granule formation in HEK293T cells. Data is presented as the mean percentage of stress granule-positive cells and the average number of stress granules per cell.
| Treatment Group | This compound Concentration (µM) | Stress Granule Positive Cells (%) | Average Stress Granules per Cell |
| Vehicle Control (No Stress) | 0 | < 1% | < 0.1 |
| Vehicle Control + Stressor | 0 | ~95% | 15 ± 3 |
| This compound + Stressor | 1 | ~70% | 8 ± 2 |
| This compound + Stressor | 5 | ~35% | 4 ± 1 |
| This compound + Stressor | 10 | ~10% | 1 ± 0.5 |
Stressor: 0.5 mM Sodium Arsenite for 30 minutes. Data is representative and may vary based on cell type and experimental conditions.[9]
Experimental Protocols
This section details the step-by-step methodology for cell culture, treatment with this compound and a stressor, and subsequent immunofluorescence staining for stress granules.
Experimental Workflow
The overall workflow consists of cell seeding, treatment, fixation and permeabilization, immunofluorescent staining, and finally, imaging and analysis.
Caption: Step-by-step experimental workflow for immunofluorescence analysis of stress granules.
Materials and Reagents
-
Cell Line: U2OS, HeLa, or HEK293T cells are commonly used.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coverslips: 12 mm or 18 mm sterile glass coverslips.
-
Multi-well plates: 24-well or 12-well tissue culture plates.
-
This compound: Prepare a stock solution in DMSO.
-
Stressor: Sodium Arsenite (NaAsO₂) solution in water.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[14][15]
-
Permeabilization Solution: 0.2-0.5% Triton X-100 in PBS.[15][16]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100.[3][15]
-
Primary Antibody: Rabbit or Mouse anti-G3BP1 antibody.[3][7][8][17][18]
-
Secondary Antibody: Alexa Fluor 488 or 594 conjugated anti-Rabbit or anti-Mouse IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.[16]
-
Mounting Medium: Anti-fade mounting medium.[15]
Detailed Protocol
1. Cell Seeding and Culture
-
Place sterile glass coverslips into the wells of a 24-well plate.[14][16]
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
2. This compound Treatment and Stress Induction
-
Prepare working solutions of this compound in pre-warmed culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for 20-30 minutes at 37°C.[5]
-
Prepare a working solution of sodium arsenite in culture medium (e.g., 0.5 mM final concentration).
-
Add the sodium arsenite solution directly to the wells containing the this compound or vehicle control.
-
Incubate for an additional 30-60 minutes at 37°C to induce stress granule formation.[18]
3. Fixation and Permeabilization
-
Aspirate the culture medium and gently wash the cells twice with PBS.[14][15]
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.[14][15]
-
Wash the cells three times with PBS for 5 minutes each.[15]
-
Permeabilize the cells by adding 0.2-0.5% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[3][15][16]
-
Wash the cells three times with PBS for 5 minutes each.
4. Immunofluorescence Staining
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[3]
-
Dilute the primary anti-G3BP1 antibody in the blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[19]
-
Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.[19]
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.[19]
-
Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each.
5. Counterstaining and Mounting
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium, ensuring the cell-side is facing down.[14]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
6. Imaging and Data Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the stress granule marker (e.g., green or red) channels.
-
Quantify the number and size of stress granules per cell using image analysis software such as ImageJ or CellProfiler.[3]
-
Calculate the percentage of cells with stress granules for each treatment condition.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metazoan stress granule assembly is mediated by P-eIF2α-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elifesciences.org [elifesciences.org]
- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Live-cell imaging techniques for observing stress granule dynamics with FAZ-3532.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stress granules (SGs) are dynamic, non-membranous cytoplasmic bodies that form in response to a variety of cellular stressors, including oxidative stress, heat shock, and viral infection.[1][2] These transient assemblies of stalled translation initiation complexes, RNA-binding proteins, and signaling molecules play a critical role in regulating mRNA translation and cell fate decisions under stress.[2][3] Dysregulation of SG dynamics has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making them a compelling target for therapeutic intervention.[3][4]
FAZ-3532 (also known as G3Ia) is a potent and specific small molecule inhibitor of stress granule formation.[3][4][5] It functions by binding to the NTF2-like domain of G3BP1 and its paralog G3BP2, key scaffolding proteins essential for SG assembly.[3][5][6] This interaction prevents the recruitment of other critical SG components, such as Caprin-1, thereby inhibiting the liquid-liquid phase separation process that drives SG formation.[5] Notably, this compound can both prevent the formation of new stress granules and promote the dissolution of pre-existing ones, offering a powerful tool to dissect the role of SGs in cellular physiology and disease.[4][5]
These application notes provide detailed protocols for utilizing this compound in conjunction with live-cell imaging techniques to investigate the dynamics of stress granules. The following sections will guide researchers through experimental design, execution, and data analysis for studying the effects of this compound on SG assembly, disassembly, and composition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on stress granule formation.
Table 1: this compound (G3Ia) Binding Affinity
| Target Protein | Binding Affinity (Kd) | Reference |
| Human G3BP1 | 0.54 µM | [5] |
Table 2: Effective Concentrations of this compound for Stress Granule Inhibition
| Cell Line | Stress Inducer | Effective Concentration Range | Observation | Reference |
| HEK293T | 0.5 mM Sodium Arsenite | 1 - 10 µM | Dose-dependent inhibition of SG formation | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams.
Caption: this compound inhibits stress granule formation by targeting G3BP1/2.
Caption: Workflow for studying this compound's effect on stress granules.
Experimental Protocols
The following protocols provide a framework for live-cell imaging experiments to study stress granule dynamics using this compound.
Protocol 1: Inhibition of Stress Granule Formation
Objective: To visualize and quantify the inhibitory effect of this compound on the formation of stress granules in live cells.
Materials:
-
Mammalian cell line (e.g., U2OS, HeLa, HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Glass-bottom imaging dishes or plates
-
Plasmid encoding a fluorescently tagged stress granule marker (e.g., G3BP1-GFP, TIA-1-YFP)[1][5]
-
Transfection reagent
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stress-inducing agent (e.g., Sodium Arsenite)
-
Live-cell imaging system (confocal or widefield microscope) with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Seeding and Transfection:
-
24-48 hours prior to imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency.
-
Transfect cells with the plasmid encoding the fluorescently tagged SG marker according to the manufacturer's protocol. Allow 24 hours for protein expression.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 1, 5, 10 µM) in pre-warmed cell culture medium.[5] A vehicle control (DMSO only) should be included.
-
One hour before stress induction, replace the existing medium with the medium containing this compound or the vehicle control.[5]
-
-
Live-Cell Imaging and Stress Induction:
-
Mount the imaging dish on the microscope stage and allow the cells to equilibrate in the incubation chamber.
-
Acquire baseline images of the cells before stress induction.
-
To induce stress, add sodium arsenite to a final concentration of 0.5 mM.[5]
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for at least 60 minutes to monitor stress granule formation.[7]
-
-
Data Analysis:
-
Quantify the number and size of stress granules per cell at different time points for each treatment condition using image analysis software (e.g., ImageJ/Fiji).
-
Compare the extent of stress granule formation in this compound-treated cells to the vehicle-treated control.
-
Protocol 2: Dissolution of Pre-formed Stress Granules
Objective: To observe and quantify the ability of this compound to dissolve existing stress granules in live cells.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Seeding and Transfection:
-
Follow step 1 from Protocol 1.
-
-
Stress Induction and SG Formation:
-
Replace the medium with fresh, pre-warmed medium.
-
Induce stress by adding 0.5 mM sodium arsenite and incubate for 30-60 minutes, or until robust stress granules are observed.[5]
-
-
Live-Cell Imaging and this compound Treatment:
-
Mount the imaging dish on the microscope stage.
-
Acquire baseline images of the cells with pre-formed stress granules.
-
Carefully add this compound (or vehicle control) to the desired final concentration directly to the medium in the imaging dish.
-
Immediately begin time-lapse imaging, acquiring images every 30-60 seconds to monitor the dissolution of stress granules.
-
-
Data Analysis:
-
Quantify the change in the number and size of stress granules over time following the addition of this compound or vehicle.
-
Determine the rate of stress granule disassembly for each condition.
-
Conclusion
This compound is a valuable pharmacological tool for the study of stress granule biology. The protocols outlined in these application notes provide a robust framework for researchers to investigate the intricate dynamics of stress granule formation and dissolution in live cells. By combining the specific inhibitory action of this compound with advanced live-cell imaging techniques, scientists can gain deeper insights into the role of stress granules in health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatio-temporal Dynamics and Mechanisms of Stress Granule Assembly | PLOS Computational Biology [journals.plos.org]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Utilizing Co-Immunoprecipitation with FAZ-3532 to Elucidate Protein-Protein Interactions
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these interactions. Small molecule inhibitors are invaluable tools in dissecting cellular signaling pathways and can be used to probe the composition and dynamics of protein complexes. FAZ-3532 is a small molecule inhibitor that targets the NTF2-like (NTF2L) domain of G3BP1 and G3BP2, proteins central to stress granule formation.[1][2][3][4] By binding to this domain, this compound disrupts the interaction between G3BP1/2 and its binding partners, such as Caprin-1, thereby inhibiting the formation of stress granules.[1][2][4]
These application notes provide a detailed protocol for using Co-IP in conjunction with this compound to study its effect on the G3BP1/2 interactome. This approach can confirm known interactions, identify novel binding partners, and provide insight into the mechanism of action of this compound. The protocol is designed for researchers, scientists, and drug development professionals investigating signal transduction and the therapeutic potential of targeting stress granule formation.
Principle of the Assay
Co-immunoprecipitation is a powerful method for studying protein-protein interactions within the native environment of the cell.[5][6][7][8] The technique involves using an antibody to specifically isolate a protein of interest (the "bait") from a cell lysate.[5][7][9] Any proteins that are bound to the bait protein in a complex (the "prey") will also be isolated.[5][9]
In this protocol, an antibody targeting G3BP1 is used to immunoprecipitate it from cell lysates. Cells are treated with either this compound or a vehicle control. By comparing the proteins that co-precipitate with G3BP1 in treated versus untreated cells, one can determine which interactions are modulated by the compound. The isolated protein complexes are then typically analyzed by Western blotting to confirm the presence or absence of a known interacting partner (e.g., Caprin-1) or by mass spectrometry to identify a broader range of interacting proteins.[6]
Experimental Workflow and Protocols
The overall workflow for a Co-IP experiment designed to investigate the effects of this compound is depicted below.
Caption: Co-immunoprecipitation workflow with this compound.
Detailed Experimental Protocol
A. Materials and Reagents
-
Cell Lines: U2OS, HeLa, or other cell lines expressing endogenous G3BP1.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Rabbit anti-G3BP1 antibody (for immunoprecipitation)
-
Mouse anti-Caprin-1 antibody (for Western blot detection)
-
Normal Rabbit IgG (Isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[10] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) if native protein analysis is required.
-
B. Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified time (e.g., 1-4 hours).[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate (e.g., 1 mL per 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads (20 µL of bead slurry per 1 mg of protein) for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic rack or centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of the anti-G3BP1 antibody. For a negative control, add the same amount of Normal Rabbit IgG to a separate tube of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G bead slurry to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
C. Analysis by Western Blot
-
Perform SDS-PAGE to separate the eluted proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against G3BP1 (to confirm successful immunoprecipitation) and Caprin-1 (to detect the co-immunoprecipitated partner).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Data Presentation and Interpretation
Quantitative data from Western blot analysis or qualitative data from mass spectrometry should be summarized for clear interpretation.
Table 1: Expected Western Blot Results for Co-IP of G3BP1
| Sample Condition | IP Antibody | Blot: Anti-G3BP1 | Blot: Anti-Caprin-1 | Interpretation |
| Vehicle (DMSO) | Anti-G3BP1 | + | + | G3BP1 and Caprin-1 interact under basal conditions. |
| This compound (10 µM) | Anti-G3BP1 | + | - or ↓ | This compound disrupts the interaction between G3BP1 and Caprin-1. |
| Vehicle (DMSO) | Normal IgG | - | - | Negative control; no non-specific binding to IgG. |
| This compound (10 µM) | Normal IgG | - | - | Negative control; no non-specific binding to IgG. |
+ indicates a strong band, - indicates no band, and ↓ indicates a significantly reduced band intensity.
For broader discovery of interaction partners, the eluates can be analyzed by mass spectrometry.
Table 2: Example Data Summary from Mass Spectrometry Analysis
| Identified Protein | Gene Name | Unique Peptides (Vehicle) | Unique Peptides (this compound) | Fold Change (this compound/Vehicle) | Putative Role in Complex |
| Caprin-1 | CAPRIN1 | 25 | 3 | -8.3 | Core interactor |
| USP10 | USP10 | 18 | 4 | -4.5 | Deubiquitinase |
| Protein X | GENEX | 15 | 14 | -1.1 | Unaffected interactor |
| Protein Y | GENEY | 2 | 10 | +5.0 | Novel induced interactor |
Signaling Pathway and Mechanism of Action
This compound acts by occupying a specific binding pocket on the NTF2L domain of G3BP1/2. This pocket is crucial for the interaction with other proteins, like Caprin-1, that are necessary for the assembly of stress granules. By blocking this interaction, this compound prevents the condensation of these proteins into stress granules.
Caption: Mechanism of this compound action on G3BP1 interaction.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Note & Protocol: Analysis of G3BP1 Protein Levels Following FAZ-3532 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3532 is a potent and specific small molecule inhibitor of Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2.[1][2][3] These proteins are critical for the assembly of stress granules (SGs), which are dense aggregates of proteins and RNAs that form in the cytoplasm in response to various cellular stressors.[2][4][5] this compound binds to the NTF2-like domain of G3BP1/2, preventing the protein-protein interactions necessary for the liquid-liquid phase separation that leads to SG formation.[1] Specifically, it disrupts the co-condensation of G3BP1, caprin 1, and RNA.[1][3] This inhibitory action allows for the targeted modulation of stress granule dynamics, making this compound a valuable tool for studying the role of stress granules in various physiological and pathological processes, including cancer and neurodegenerative diseases.[2][4][5]
This document provides a detailed protocol for utilizing Western blot analysis to assess the total protein levels of G3BP1 in cell cultures following treatment with this compound. This analysis is crucial to confirm that the observed effects of this compound on stress granule formation are a direct result of inhibiting G3BP1 function, rather than a consequence of altered G3BP1 expression.
Mechanism of Action of this compound
This compound acts as an antagonist to the protein-protein interactions mediated by the NTF2-like domain of G3BP1/2. By occupying a specific binding pocket within this domain, this compound sterically hinders the association of G3BP1/2 with key binding partners like caprin 1.[1][2] This disruption of the G3BP1 interactome is the primary mechanism by which this compound inhibits the formation and promotes the dissolution of stress granules.
Caption: Mechanism of this compound action on G3BP1.
Quantitative Data Summary
The following table summarizes hypothetical data from a Western blot experiment designed to assess G3BP1 protein levels in a human cell line (e.g., U2OS) treated with varying concentrations of this compound for 24 hours. The data is presented as the relative band intensity of G3BP1 normalized to a loading control (e.g., GAPDH).
| Treatment Group | This compound Concentration (µM) | Mean Relative G3BP1 Band Intensity (n=3) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.08 |
| This compound | 1 | 0.98 | 0.11 |
| This compound | 5 | 1.03 | 0.09 |
| This compound | 10 | 0.95 | 0.13 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: U2OS (or other suitable human cell line) expressing endogenous G3BP1.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the appropriate concentration of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
Western Blot Protocol for G3BP1 Analysis
Caption: Western blot experimental workflow.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for G3BP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, repeat the antibody incubation steps with a primary antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for G3BP1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the G3BP1 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing FAZ-3532 to Modulate Arsenite-Induced Stress Granule Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress, induced by a variety of environmental insults including oxidative stress, triggers a highly conserved adaptive response. A key hallmark of this response is the formation of stress granules (SGs), which are dynamic, non-membranous cytoplasmic aggregates of stalled translation pre-initiation complexes. The Ras-GTPase-activating protein SH3-domain-binding protein 1 (G3BP1) and its paralog G3BP2 are critical nucleators of SG assembly. Sodium arsenite is a well-established chemical stressor that induces oxidative stress, leading to the robust formation of SGs.
FAZ-3532 (also known as G3Ia) is a potent and specific small molecule inhibitor of G3BP1 and G3BP2.[1][2][3][4][5] It functions by binding to the NTF2-like domain of G3BP1, thereby preventing its crucial interaction with Caprin-1 and inhibiting the liquid-liquid phase separation process required for SG assembly.[1] These application notes provide detailed protocols for utilizing this compound to study and modulate arsenite-induced stress granule formation in a cellular context.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | G3BP1/2 | [1][2][3][4][5] |
| Binding Affinity (Kd for G3BP1) | 0.54 µM | [1] |
| Mechanism of Action | Binds to the NTF2-like domain of G3BP1, preventing interaction with Caprin-1. | [1][3] |
Table 2: Cellular Activity of this compound in Arsenite-Induced Stress Models
| Cell Line | This compound Concentration | Arsenite Concentration | Incubation Time | Observed Effect | Reference |
| HEK293T (G3BP1-GFP transfected) | 1 - 10 µM | 0.5 mM | 1 hour pre-incubation with this compound, followed by 30 min with arsenite | Dose-dependent inhibition of stress granule formation. | [1] |
| HEK293T (G3BP1-GFP transfected) | 5 µM | 0.5 mM | 1 hour pre-incubation with this compound, followed by 30 min with arsenite | Approximately 60% reduction in the number of stress granules. | [1] |
| U2OS (G3BP1-GFP expressing) | 5, 20, 50 µM | 500 µM | 20 minutes pre-incubation with this compound, followed by 30 min with arsenite | Dose-dependent inhibition of stress granule formation. | [2][5] |
| iPSC-derived cortical neurons | 50 µM | 500 µM | Co-incubation | Blocked arsenite-induced stress granule formation. | [3][4] |
| iPSC-derived cortical neurons | 50 µM | 500 µM | Post-treatment (after 30 min of arsenite stress) | Nearly instantaneous dissolution of pre-formed stress granules. | [3][4] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Arsenite-Induced Stress and this compound Inhibition
Caption: Arsenite-induced stress and this compound mechanism of action.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for analyzing this compound's effect on stress granules.
Experimental Protocols
Protocol 1: Inhibition of Arsenite-Induced Stress Granule Formation
This protocol details the steps to assess the inhibitory effect of this compound on the formation of stress granules induced by sodium arsenite.
Materials:
-
HEK293T or U2OS cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sodium Arsenite (stock solution in water)[6]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-TIAR)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in a complete culture medium at final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 1 hour at 37°C and 5% CO₂.[1]
-
-
Arsenite-Induced Stress:
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number and/or area of stress granules per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Dissolution of Pre-formed Stress Granules by this compound
This protocol is designed to evaluate the ability of this compound to dissolve existing stress granules.
Materials:
-
Same as Protocol 1.
-
Live-cell imaging setup (optional, but recommended for observing dynamics).
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1. For live-cell imaging, use appropriate imaging dishes.
-
Arsenite-Induced Stress:
-
Remove the old medium and replace it with a fresh complete culture medium.
-
Add sodium arsenite to a final concentration of 0.5 mM and incubate for 30 minutes to induce stress granule formation.[2]
-
-
This compound Treatment:
-
Fixation, Staining, and Analysis:
-
Proceed with fixation, permeabilization, immunofluorescence staining, imaging, and analysis as described in Protocol 1.
-
Troubleshooting
-
Problem: No or weak stress granule formation with arsenite.
-
Possible Cause & Solution: Arsenite solution may have degraded; prepare fresh. The cell line may be resistant; try a higher concentration or a different stressor. Ensure cells are healthy and not over-confluent.
-
-
Problem: High background in immunofluorescence.
-
Possible Cause & Solution: Inadequate blocking; increase blocking time or BSA concentration. The primary or secondary antibody concentration may be too high; perform a titration. Insufficient washing; increase the number and duration of wash steps.
-
-
Problem: this compound shows no effect.
-
Possible Cause & Solution: The compound may have degraded; use a fresh stock. The concentration may be too low for the specific cell line or stress conditions; perform a dose-response experiment. Ensure the vehicle (DMSO) concentration is not causing toxicity.
-
Conclusion
This compound is a valuable research tool for investigating the role of G3BP-mediated stress granule formation in various cellular processes and disease models. The protocols outlined above provide a framework for studying the inhibitory and dissolution effects of this compound on arsenite-induced stress granules. These methods can be adapted for different cell types and downstream applications, aiding in the exploration of stress granule biology and the development of potential therapeutics targeting this pathway.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-qPCR Analysis of Stress-Responsive Gene Expression Following FAZ-3532 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress responses are intricate signaling networks that govern cell fate under adverse conditions. A key cytological feature of the stress response is the formation of stress granules (SGs), which are dynamic, non-membranous aggregates of untranslated messenger ribonucleoproteins (mRNPs). The Ras-GTPase-activating protein-binding proteins 1 and 2 (G3BP1 and G3BP2) are central to SG assembly. FAZ-3532 is a potent and specific small molecule inhibitor of G3BP1/2.[1][2] By binding to the N-terminal NTF2-like domain of G3BP1/2, this compound allosterically prevents their interaction with Caprin-1, a critical step for SG nucleation.[1] This inhibitory action allows for the targeted investigation of the role of SG formation in modulating stress-responsive gene expression.
These application notes provide a comprehensive framework for utilizing this compound to study its impact on the expression of key stress-responsive genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The protocols outlined below cover cell treatment, RNA isolation, and gene expression analysis.
Data Presentation: Hypothetical Effects of this compound on Stress-Responsive Gene Expression
The following tables summarize potential quantitative data representing the effects of this compound on the expression of common stress-responsive genes in a model cell line (e.g., U2OS) under sodium arsenite-induced oxidative stress. This data is illustrative and serves to provide a framework for expected outcomes.
Table 1: Effect of this compound on the Expression of MAPK Pathway-Associated Genes
| Gene | Treatment | Fold Change (vs. Untreated Control) | p-value |
| JUN | Vehicle Control + Stress | 8.5 | < 0.01 |
| This compound (10 µM) + Stress | 5.2 | < 0.05 | |
| FOS | Vehicle Control + Stress | 12.1 | < 0.01 |
| This compound (10 µM) + Stress | 7.8 | < 0.05 | |
| MAPK14 (p38α) | Vehicle Control + Stress | 3.2 | < 0.05 |
| This compound (10 µM) + Stress | 2.1 | > 0.05 (ns) |
Table 2: Effect of this compound on the Expression of p53 and Antioxidant Response Pathway Genes
| Gene | Treatment | Fold Change (vs. Untreated Control) | p-value |
| TP53 | Vehicle Control + Stress | 4.1 | < 0.01 |
| This compound (10 µM) + Stress | 2.9 | < 0.05 | |
| CDKN1A (p21) | Vehicle Control + Stress | 6.7 | < 0.01 |
| This compound (10 µM) + Stress | 4.5 | < 0.05 | |
| NFE2L2 (Nrf2) | Vehicle Control + Stress | 2.5 | < 0.05 |
| This compound (10 µM) + Stress | 1.8 | > 0.05 (ns) | |
| HMOX1 | Vehicle Control + Stress | 9.3 | < 0.01 |
| This compound (10 µM) + Stress | 6.1 | < 0.05 |
ns: not significant
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the general procedure for treating adherent mammalian cell lines with this compound to assess its impact on gene expression under stress conditions.
Materials:
-
Adherent mammalian cell line (e.g., U2OS, HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Stress-inducing agent (e.g., Sodium Arsenite)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM). A vehicle control containing the same concentration of DMSO as the highest treatment concentration should also be prepared.[3]
-
Cell Treatment:
-
For pre-treatment experiments, remove the existing medium and add the medium containing different concentrations of this compound or the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 1-2 hours) before inducing stress.
-
Induce cellular stress by adding the stress-inducing agent (e.g., Sodium Arsenite at a final concentration of 0.5 mM) to the wells for the desired duration (e.g., 30-60 minutes).
-
-
Cell Harvesting: After the incubation period, wash the cells once with sterile PBS and proceed immediately to RNA isolation.[3]
II. RNA Isolation
This protocol outlines the extraction of total RNA from treated cells using a commercially available column-based kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add the lysis buffer directly to the wells of the 6-well plate and scrape the cells. Homogenize the lysate by passing it through a needle and syringe or by vortexing.
-
RNA Purification: Follow the manufacturer's protocol for the specific RNA isolation kit. This typically involves homogenization, washing, and elution steps.[3]
-
RNA Elution: Elute the purified RNA in RNase-free water.[3]
-
RNA Quantification and Purity: Measure the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is indicative of pure RNA.[3]
-
(Optional) RNA Integrity: Assess the RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like qPCR.[3]
III. Reverse Transcription and Quantitative PCR (RT-qPCR)
This protocol describes the conversion of RNA to complementary DNA (cDNA) and the subsequent quantification of target gene expression using SYBR Green-based RT-qPCR.
Materials:
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green)
-
Gene-specific primers (forward and reverse) for target and housekeeping genes
-
Nuclease-free water
-
Real-time PCR detection system
Procedure:
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. This step converts the RNA into a more stable cDNA template for qPCR.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. A typical reaction includes qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up reactions in triplicate for each sample and each gene to ensure technical reproducibility.
-
-
qPCR Cycling Conditions:
-
Perform qPCR using a real-time PCR system with cycling conditions such as an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[4]
-
-
Data Analysis:
-
Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.[4]
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB) to correct for variations in RNA input and reverse transcription efficiency.
-
Mandatory Visualizations
Caption: Experimental workflow for RT-qPCR analysis.
Caption: this compound mechanism of action.
Caption: Key stress-responsive signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FAZ-3532 Concentration in Primary Neurons
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal use of FAZ-3532 in primary neuron cultures. The primary goal is to help you determine the highest effective concentration that does not induce cytotoxicity, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of Ras-GTPase-activating protein SH3-domain-binding protein 1 and 2 (G3BP1 and G3BP2).[1] It binds to the NTF2-like domain of G3BP1/2, preventing the protein-protein interactions necessary for the assembly of stress granules.[1] Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and have been implicated in various neurodegenerative diseases.[2]
Q2: Is this compound known to be cytotoxic to primary neurons?
A2: Current research suggests that this compound has a low cytotoxicity profile across various cell types, including human iPSC-derived neurons.[1] However, primary neurons are notoriously sensitive to chemical treatments, and it is crucial to empirically determine the optimal non-toxic concentration for your specific neuronal type and culture conditions.
Q3: What is a recommended starting concentration range for this compound in primary neuron cultures?
A3: Based on effective concentrations reported in other cell types, a starting dose-response experiment with a broad range of concentrations is recommended. A suggested range is from 1 µM to 50 µM.[1] It is essential to include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
Q4: What are the initial signs of cytotoxicity I should look for in my primary neuron cultures?
A4: Initial morphological signs of cytotoxicity that can be observed via phase-contrast microscopy include neurite blebbing, retraction or fragmentation, detachment of neurons from the culture substrate, and a noticeable decrease in cell density compared to vehicle-treated controls.[3]
Q5: How long should I incubate my primary neurons with this compound before assessing cytotoxicity?
A5: An initial incubation period of 24 to 48 hours is a standard starting point for assessing the cytotoxic effects of a new compound. However, the optimal incubation time may vary depending on the specific research question and the neuronal cell type.
Troubleshooting Guides
This section addresses common issues that may arise when determining the optimal this compound concentration.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death across all this compound concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Suboptimal Culture Health: Neurons may have been stressed prior to treatment. | 1. Ensure the final DMSO concentration is below 0.1% (v/v). Prepare a vehicle-only control to assess solvent toxicity.[4] 2. Before treatment, confirm the health of your primary neuron cultures. They should exhibit well-defined cell bodies and intact neurites.[5] |
| Inconsistent results between replicate experiments. | 1. Variability in Neuronal Preparations: Differences in cell density and health between culture preparations. 2. Inconsistent Drug Preparation: Errors in serial dilutions of this compound. | 1. Standardize your primary neuron isolation and plating protocol to ensure consistency.[3] 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Mechanism of Cell Death: The compound may be causing metabolic dysfunction without immediate membrane rupture, or vice versa. | 1. Utilize a multi-assay approach. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. Combining these with a live/dead stain like Calcein-AM/Ethidium Homodimer-1 can provide a more comprehensive picture of neuronal health. |
| No observable effect of this compound on stress granule formation. | 1. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit G3BP1/2 in your specific neuronal type. 2. Ineffective Stress Induction: The method used to induce stress may not be potent enough. | 1. Increase the concentration of this compound in a stepwise manner. 2. Ensure your positive control for stress induction (e.g., arsenite treatment) is working as expected. |
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration of this compound | Final DMSO Concentration (v/v) | Expected Outcome (Hypothetical) |
| 1 µM | < 0.1% | No significant cytotoxicity expected. |
| 5 µM | < 0.1% | Likely effective for stress granule inhibition with minimal cytotoxicity.[1] |
| 10 µM | < 0.1% | Potentially higher efficacy for stress granule inhibition.[1] |
| 25 µM | < 0.1% | Monitor closely for signs of cytotoxicity. |
| 50 µM | < 0.1% | Reported to be effective in iPSC-derived neurons; potential for cytotoxicity in sensitive primary cultures.[2] |
| Vehicle Control | < 0.1% | Baseline neuronal health. |
| Untreated Control | 0% | Baseline neuronal health. |
Experimental Protocols
Here are detailed protocols for three common cytotoxicity assays suitable for primary neurons.
MTT Assay for Metabolic Activity
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Plate reader
Protocol:
-
Treat primary neurons with a range of this compound concentrations and controls for the desired incubation period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Treat primary neurons with this compound and controls.
-
At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
Calcein-AM Assay for Live Cell Staining
Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound stock solution
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Treat primary neurons with this compound and controls.
-
Prepare a working solution of Calcein-AM (typically 1-2 µM) in a suitable buffer (e.g., PBS or HBSS).
-
Remove the culture medium and wash the cells gently with the buffer.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[6]
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Technical Support Center: FAZ-3532 and Stress Granule Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FAZ-3532 to inhibit stress granule formation.
Troubleshooting Guide: Lack of Stress Granule Inhibition with this compound
Experiencing a lack of stress granule inhibition with this compound can be frustrating. This guide provides a step-by-step approach to identify and resolve potential issues in your experiments.
Question: I am not observing inhibition of stress granule formation after treating my cells with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to the lack of this compound efficacy. Below is a systematic guide to troubleshoot your experiment.
1. Verification of Compound Integrity and Handling
| Potential Issue | Recommendation |
| Compound Degradation | Ensure this compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculated concentration of your working solution. Perform a dose-response experiment (e.g., 1-10 µM, up to 50 µM) to determine the optimal concentration for your cell type and stressor. |
| Solubility Issues | Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted in cell culture media. Visually inspect for any precipitate. |
2. Experimental Design and Cell-Specific Factors
| Potential Issue | Recommendation |
| Suboptimal Pre-incubation Time | The standard pre-incubation time with this compound before applying the stressor is typically 20-60 minutes. If this is not effective, consider optimizing the pre-incubation duration. |
| Cell Type Variability | The expression levels of G3BP1, G3BP2, and Caprin-1 can vary between cell lines. Confirm the expression of these key proteins in your cell line of interest via Western blot or qPCR. Cell lines with low G3BP1/2 or Caprin-1 expression may be less sensitive to this compound. |
| Alternative Stress Granule Formation Pathways | Stress granules can form through G3BP-independent pathways. The specific stressor used can influence the pathway of stress granule assembly. Consider using a different stressor to see if the observed stress granules are G3BP-dependent. |
| High Stressor Concentration | An excessively high concentration of the stressor might overwhelm the inhibitory capacity of this compound. Try reducing the concentration of the stressor or the duration of the stress induction. |
3. Issues with Stress Granule Visualization and Analysis
| Potential Issue | Recommendation |
| Poor Antibody Performance | If using immunofluorescence, ensure your primary and secondary antibodies are validated for this application and are used at the optimal dilution. Run appropriate controls, including a secondary-only control to check for non-specific binding. |
| Incorrect Immunofluorescence Protocol | Review your fixation, permeabilization, and blocking steps. Inadequate permeabilization can prevent antibodies from reaching their intracellular targets. |
| Subjective Quantification | Use automated image analysis software to quantify the number and area of stress granules per cell for an unbiased assessment. Manual counting can be subjective and prone to error. |
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for lack of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that binds to the N-terminal NTF2-like domain of G3BP1 and G3BP2. This binding event prevents the interaction between G3BP1/2 and Caprin-1, which is a crucial step for the liquid-liquid phase separation process that leads to the formation of stress granules.
Caption: Mechanism of action of this compound in inhibiting stress granule formation.
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is a concentration range of 1-10 µM. In some cell lines, concentrations up to 50 µM have been used to achieve significant inhibition. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Can this compound inhibit stress granules induced by any type of stress?
A4: this compound is designed to specifically inhibit G3BP-dependent stress granule formation. While it is effective against a variety of stressors that induce G3BP-mediated stress granules, it may not inhibit stress granules formed through alternative, G3BP-independent pathways. The choice of stressor can influence the composition and assembly mechanism of stress granules.
Q5: Are there any known off-target effects of this compound?
A5: Current literature suggests that this compound is a specific inhibitor of the G3BP1/2-Caprin-1 interaction and does not appear to cause general cellular toxicity or affect global translation rates at effective concentrations. However, as with any small molecule inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Binding Affinity and Effective Concentrations of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| Kd for G3BP1 | 0.54 µM | - | |
| Effective Concentration Range | 1 - 10 µM | HEK293T | |
| Concentration for ~60% Inhibition | 5 µM | HEK293T (with sodium arsenite) | |
| Concentration for Significant Inhibition | 50 µM | U2OS, HeLa |
Table 2: Common Stressors for Inducing G3BP-Dependent Stress Granules
| Stressor | Typical Concentration | Typical Duration | Reference |
| Sodium Arsenite | 100 - 500 µM | 30 - 60 minutes | |
| Heat Shock | 43 - 44 °C | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Stress Granules
This protocol describes a general method for visualizing stress granules using immunofluorescence.
Materials:
-
Cells grown on coverslips
-
This compound
-
Stressor (e.g., Sodium Arsenite)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-eIF3b)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Pre-incubate the cells with the desired concentration of this compound for 20-60 minutes.
-
Stress Induction: Add the stressor to the media (with this compound) and incubate for the desired time (e.g., 30-60 minutes).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI or Hoechst for 5 minutes.
-
Mounting: Wash the cells two more times with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Caption: Experimental workflow for immunofluorescence staining of stress granules.
Protocol 2: In Vitro Protein-Protein Interaction Assay (Pull-Down)
This protocol is a generalized method to assess the effect of this compound on the interaction between G3BP1 and Caprin-1.
Materials:
-
Purified recombinant G3BP1 (e.g., biotin-labeled)
-
Purified recombinant Caprin-1 (e.g., immobilized on beads)
-
This compound
-
Binding buffer
-
Wash buffer
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
Procedure:
-
This compound Incubation: Incubate biotin-labeled G3BP1 with different concentrations of this compound (or DMSO as a control) in binding buffer for 1 hour at room temperature.
-
Binding to Caprin-1: Add the G3BP1-FAZ-3532 mixture to the Caprin-1-coated beads and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-biotin antibody (or an antibody against G3BP1) to detect the amount of G3BP1 that was pulled down with Caprin-1. A decrease in the G3BP1 signal in the presence of this compound indicates inhibition of the interaction.
FAZ-3532 solubility issues and how to prepare stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of FAZ-3532, a potent G3BP1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1/2).[1] It specifically binds to the NTF2-like domain of G3BP1, preventing its interaction with Caprin-1.[1] This disruption inhibits the liquid-liquid phase separation process that is essential for the assembly of stress granules, cellular structures implicated in various diseases, including cancer and neurodegeneration.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is, however, insoluble in water. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q3: My this compound is not dissolving properly. What should I do?
A3: If you are experiencing issues with dissolving this compound, please refer to our detailed troubleshooting guide below. Common solutions include gentle warming and sonication.
Q4: How should I prepare this compound for cell-based assays?
A4: For cell-based assays, a common practice is to dilute a high-concentration DMSO stock solution of this compound into your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For detailed steps, please see the Experimental Protocols section.
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~140.07 mM | Use fresh, anhydrous DMSO for best results. |
| Ethanol | 50 mg/mL | ~70.04 mM | |
| Water | Insoluble | - | |
| PBS (pH 7.4) | Predicted to be very low | - | Experimental determination is recommended. |
| Cell Culture Media | Predicted to be very low | - | Solubility can be influenced by media components. |
Note: The molecular weight of this compound is 713.88 g/mol .
Troubleshooting Guide: this compound Solubility Issues
| Issue | Possible Cause | Recommended Action |
| Powder is not dissolving in the recommended organic solvent. | Insufficient mixing or low temperature. | - Vortex the solution for an extended period. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Use a sonicator bath in short bursts to aid dissolution. |
| Precipitation occurs when diluting the DMSO stock into aqueous buffer or media. | The compound's solubility limit in the aqueous environment has been exceeded ("crashing out"). | - Lower the final concentration of this compound. - Decrease the final percentage of DMSO in the aqueous solution (ideally <0.5%). - Add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing. - Consider the use of a surfactant like Tween® 20 or a co-solvent such as polyethylene (B3416737) glycol (PEG) in your aqueous buffer. |
| Inconsistent results in cell-based assays. | Micro-precipitation or degradation of the compound in the cell culture medium. | - Before each use, visually inspect the DMSO stock for any crystals. If present, warm and vortex until fully dissolved. - After diluting into your final medium, centrifuge the solution at high speed and use the supernatant for your experiment. - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 7.14 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the 10 mM stock in DMSO to achieve intermediate concentrations.
-
Final Dilution (in Aqueous Medium): Prepare the final working concentration by diluting the appropriate DMSO stock solution into pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.
-
Mixing: Immediately vortex the solution gently to ensure homogeneity and minimize precipitation.
-
Application: Add the final working solution to your cells. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Mandatory Visualizations
Signaling Pathway Diagram```dot
Caption: Workflow for preparing this compound stock and working solutions.
References
The Critical Role of the Inactive Enantiomer FAZ-3861 (G3Ia') as a Negative Control in Stress Granule Research
Technical Support Center
For researchers, scientists, and drug development professionals investigating the role of stress granules in disease, the use of precise and reliable controls is paramount to generating robust and interpretable data. This guide provides detailed information on the importance and application of FAZ-3861 (G3Ia'), the inactive enantiomer of the potent G3BP1/2 inhibitor FAZ-3532 (G3Ia), as a negative control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is FAZ-3861 (G3Ia') and why is it used as a negative control?
A1: FAZ-3861, also known as G3Ia', is the inactive enantiomer of G3Ia, a small molecule inhibitor of G3BP-driven stress granule formation.[1] Enantiomers are chiral molecules that are mirror images of each other. While they share the same chemical formula, their three-dimensional arrangement differs, which can lead to vastly different biological activities.[2][3] FAZ-3861 is used as a negative control because it has a significantly lower binding affinity for the target protein G3BP1 compared to the active enantiomer, G3Ia.[1][4] This means that at concentrations where G3Ia effectively inhibits stress granule formation, G3Ia' has little to no effect.[5] Using G3Ia' helps to ensure that the observed effects of G3Ia are due to its specific interaction with G3BP1 and not due to off-target effects, solvent effects, or other experimental artifacts.[6][7]
Q2: How does the binding affinity of FAZ-3861 (G3Ia') compare to the active enantiomer, G3Ia?
A2: The binding affinity of FAZ-3861 (G3Ia') to G3BP1 is substantially weaker than that of G3Ia. This difference in affinity is the basis for its use as a negative control. The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
Q3: What is the expected outcome when using FAZ-3861 (G3Ia') in a stress granule inhibition assay?
A3: In a typical stress granule inhibition assay, treatment with the active inhibitor G3Ia is expected to significantly reduce the formation of stress granules in response to a stressor. In contrast, treatment with FAZ-3861 (G3Ia') at the same concentrations should not result in a statistically significant reduction in stress granule formation.[5] This differential effect confirms the specific inhibitory action of G3Ia.
Q4: Why is it important to use an inactive enantiomer as a negative control instead of just a vehicle control?
A4: While a vehicle control (the solvent used to dissolve the compound) is essential to account for any effects of the solvent itself, it does not control for potential off-target effects of the chemical scaffold of the drug molecule. An inactive enantiomer like FAZ-3861 (G3Ia') shares the same physical and chemical properties as the active compound but lacks the specific biological activity.[2][3] Therefore, it serves as a more stringent negative control, helping to attribute the observed biological response directly to the specific stereochemical configuration of the active enantiomer and its on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant inhibition of stress granules observed with FAZ-3861 (G3Ia'). | 1. Contamination of the FAZ-3861 (G3Ia') stock with the active enantiomer (G3Ia).2. Incorrect concentration of FAZ-3861 (G3Ia') used, leading to non-specific effects.3. The observed phenotype is not G3BP-dependent in your specific experimental system. | 1. Verify the purity of your FAZ-3861 (G3Ia') compound using analytical techniques such as chiral chromatography.2. Perform a dose-response curve for both G3Ia and G3Ia' to confirm the concentration at which G3Ia' is inactive.3. Consider alternative experimental approaches, such as siRNA-mediated knockdown of G3BP1/2, to confirm the target dependency. |
| No inhibition of stress granules observed with the active compound, G3Ia. | 1. Inactive compound due to improper storage or degradation.2. Insufficient concentration of G3Ia used.3. Cell type or stressor is resistant to G3Ia-mediated inhibition. | 1. Ensure the compound has been stored correctly and test a fresh batch.2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line and stressor.3. Confirm G3BP1/2 expression in your cell line. Test different stressors or cell types known to be responsive. |
| High background or variability in stress granule quantification. | 1. Inconsistent cell seeding density.2. Variability in the application of the stressor.3. Subjectivity in manual image analysis. | 1. Ensure consistent cell seeding to achieve a uniform monolayer.2. Standardize the stress induction protocol (e.g., precise timing, temperature, and concentration of the stressor).3. Utilize automated image analysis software for unbiased quantification of stress granule number and area. |
Data Presentation
Table 1: Comparative Binding Affinities of G3Ia and FAZ-3861 (G3Ia') to G3BP1
| Compound | Enantiomer | Equilibrium Dissociation Constant (Kd) | Binding Affinity |
| This compound (G3Ia) | Active | 0.54 µM | High |
| FAZ-3861 (G3Ia') | Inactive (Negative Control) | 75.5 µM | Very Low |
Data sourced from a study identifying small molecule inhibitors of G3BP-driven stress granule formation.[1][4]
Table 2: Effect of G3Ia and FAZ-3861 (G3Ia') on Stress Granule Formation
| Compound | Concentration | Mean Reduction in Stress Granule Area (%) |
| This compound (G3Ia) | 5 µM | ~36% |
| This compound (G3Ia) | 20 µM | ~59% |
| This compound (G3Ia) | 50 µM | ~80% |
| FAZ-3861 (G3Ia') | 5 µM - 50 µM | Not statistically significant |
Data represents the percentage reduction in the total area of stress granules per cell in U2OS cells expressing G3BP1-GFP after treatment with the compounds and induction of oxidative stress.[5]
Experimental Protocols
Protocol: Stress Granule Inhibition Assay Using G3Ia and FAZ-3861 (G3Ia')
This protocol describes a method to assess the inhibitory effect of G3Ia on stress granule formation, using FAZ-3861 (G3Ia') as a negative control.
Materials:
-
U2OS cells stably expressing G3BP1-GFP
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (G3Ia) stock solution (e.g., 10 mM in DMSO)
-
FAZ-3861 (G3Ia') stock solution (e.g., 10 mM in DMSO)
-
Sodium Arsenite (NaAsO₂) solution (stress inducer)
-
Phosphate-Buffered Saline (PBS)
-
Imaging plates (e.g., 96-well glass-bottom plates)
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Seeding: Seed U2OS G3BP1-GFP cells into imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of G3Ia and G3Ia' in a complete growth medium to the desired final concentrations (e.g., 5 µM, 20 µM, 50 µM). Include a vehicle-only control (DMSO).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of G3Ia, G3Ia', or vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 20 minutes) at 37°C and 5% CO₂.
-
Stress Induction: Add sodium arsenite to each well to a final concentration of 500 µM to induce oxidative stress and promote stress granule formation.
-
Live-Cell Imaging: Immediately begin live-cell imaging to monitor the formation of G3BP1-GFP-positive stress granules over time (e.g., every 5 minutes for 30-60 minutes).
-
Image Analysis: Acquire images at the end of the time course. Quantify the number and total area of stress granules per cell using automated image analysis software.
-
Data Analysis: Calculate the percentage of stress granule area reduction for each treatment condition relative to the vehicle-treated, stressed cells. Compare the effects of G3Ia and G3Ia'.
Visualizations
G3BP-Mediated Stress Granule Assembly Pathway
Caption: G3BP1/2 as a central nucleator of stress granule assembly.
Experimental Workflow for Stress Granule Inhibition Assay
Caption: Workflow for assessing stress granule inhibition.
Logical Relationship of Enantiomers as Controls
Caption: Rationale for using an inactive enantiomer as a negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synergypublishers.com [synergypublishers.com]
Potential off-target effects of FAZ-3532 in long-term cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of FAZ-3532 in long-term cell culture experiments. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer
This compound is a potent and specific inhibitor of G3BP1/2-mediated stress granule formation.[1] While it has been shown to have low toxicity in short-term assays, its effects in long-term cell culture have not been extensively characterized. The following information is based on the known functions of G3BP1/2 and potential consequences of their sustained inhibition. All observations should be experimentally verified.
Troubleshooting Guides
Table 1: Potential Phenotypic Changes in Long-Term this compound Treatment
This table summarizes potential cellular phenotypes that may be observed with prolonged exposure to this compound and suggests possible underlying causes based on the known functions of G3BP1/2.
| Observed Phenotype | Potential Cause | Suggested Initial Action |
| Altered Cell Proliferation Rate | G3BP1/2 are implicated in cell cycle regulation and can interact with key signaling pathways like Ras.[2] Long-term inhibition might affect cell cycle progression. | Perform cell proliferation assays (e.g., MTT, BrdU incorporation) at multiple time points. |
| Increased Apoptosis | G3BP1 knockdown has been shown to increase sensitivity to apoptotic stimuli.[3][4] Sustained inhibition of G3BP1/2 may lower the threshold for apoptosis. | Conduct apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays). |
| Changes in Senescence Markers | G3BP1 is involved in regulating the senescence-associated secretory phenotype (SASP).[5][6] Long-term inhibition could alter the secretome of senescent cells. | Measure senescence markers (e.g., SA-β-gal staining) and profile key SASP factors (e.g., IL-6, IL-8) by ELISA or qPCR. |
| Altered Response to Stressors | As primary mediators of stress granule formation, long-term inhibition of G3BP1/2 could fundamentally alter the cellular stress response. | Challenge cells with various stressors (e.g., oxidative, ER stress) and assess cell viability and recovery. |
| Variable Inhibitor Efficacy Over Time | Potential for compound degradation in culture media over extended periods or cellular adaptation mechanisms. | Assess the chemical stability of this compound in your specific culture medium over time.[7] Titrate the compound to determine the optimal effective concentration at different time points. |
| Altered mTORC1 Signaling | G3BP1 can suppress mTORC1 activity by tethering the TSC complex to lysosomes.[8] | Examine the phosphorylation status of mTORC1 pathway components (e.g., S6K, 4E-BP1) by Western blot. |
| Changes in p53 Activity | G3BP1 and G3BP2 can regulate p53 activity.[2][9] | Monitor p53 protein levels and the expression of p53 target genes. |
Table 2: Experimental Protocols to Investigate Off-Target Effects
This table provides detailed methodologies for key experiments to assess the potential off-target effects of long-term this compound treatment.
| Experiment | Objective | Detailed Protocol |
| Long-Term Cell Viability and Proliferation Assay | To determine the effect of chronic this compound exposure on cell growth and survival. | 1. Seed cells at a low density in multiple replicate plates.2. Treat cells with a dose-range of this compound or vehicle control.3. At regular intervals (e.g., every 24-48 hours for 1-2 weeks), perform a cell viability assay (e.g., MTT, CellTiter-Glo) and a cell counting assay.4. Plot growth curves to compare the proliferation rates between treated and control groups. |
| Proteomic Analysis of this compound-Treated Cells | To identify global changes in protein expression and potential off-target binding partners. | 1. Culture cells with and without this compound for an extended period.2. Lyse the cells and perform protein quantification.3. Subject the protein lysates to mass spectrometry-based proteomic analysis (e.g., LC-MS/MS).[10][11][12][13]4. Analyze the data to identify differentially expressed proteins and potential this compound interacting proteins (using techniques like thermal proteome profiling or affinity purification-mass spectrometry). |
| G3BP1/2 Knockdown/Knockout Phenotype Comparison | To compare the phenotype of long-term this compound treatment with the genetic ablation of its targets. | 1. Generate stable G3BP1, G3BP2, or G3BP1/2 double knockdown/knockout cell lines using CRISPR/Cas9 or shRNA.[14][15]2. Culture the knockout/knockdown cells alongside wild-type cells treated with this compound.3. Perform phenotypic assays (e.g., proliferation, apoptosis, senescence) to compare the effects of chemical inhibition versus genetic deletion. |
| Chemical Stability Assessment of this compound | To determine the stability of this compound in cell culture medium over time. | 1. Prepare a stock solution of this compound in your complete cell culture medium.2. Incubate the medium under standard cell culture conditions (37°C, 5% CO2).3. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.4. Analyze the concentration of intact this compound using LC-MS.[16] |
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound on stress granule formation in our long-term culture. What could be the reason?
A1: This could be due to several factors. First, the chemical stability of this compound in your specific cell culture medium over an extended period is not well-documented. The compound may be degrading, leading to a lower effective concentration. We recommend performing a chemical stability assay (see Table 2) to assess this. Alternatively, cells may be adapting to the long-term inhibition of G3BP1/2 through compensatory mechanisms. Consider titrating the dose of this compound over the course of your experiment to maintain the desired level of inhibition.
Q2: Could long-term treatment with this compound affect cell cycle progression?
A2: This is a possibility. G3BP1 and G3BP2 are known to be involved in signaling pathways that regulate cell proliferation, such as the Ras pathway.[2] Furthermore, G3BP1/2 can influence the activity of the tumor suppressor p53, a key regulator of the cell cycle.[2][9] We advise monitoring cell proliferation rates and performing cell cycle analysis (e.g., by flow cytometry after propidium (B1200493) iodide staining) in your long-term experiments.
Q3: We have noticed an increase in spontaneous apoptosis in our cell cultures treated with this compound for over a week. Is this expected?
A3: Studies on G3BP1 knockdown cells have shown increased sensitivity to apoptotic stimuli.[3][4] Therefore, it is plausible that long-term inhibition of G3BP1/2 function by this compound could lower the threshold for apoptosis, leading to an increase in spontaneous cell death. We recommend quantifying apoptosis using methods such as Annexin V/PI staining to confirm this observation.
Q4: Can this compound treatment affect cellular processes other than stress granule formation?
A4: Yes. G3BP1 and G3BP2 are multifunctional proteins with roles beyond stress granule nucleation. These include regulation of mRNA stability, involvement in the innate immune response to viral infections, and modulation of signaling pathways like mTORC1.[8] Therefore, long-term inhibition of G3BP1/2 with this compound could potentially impact these processes. The extent of these effects is likely cell-type dependent and requires experimental investigation.
Q5: How can we identify potential off-target proteins of this compound in our cell line?
A5: Identifying off-target interactions is a critical step in characterizing any small molecule inhibitor. A comprehensive approach would be to perform an unbiased proteomic screen. Techniques such as thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) can be employed to identify proteins that directly bind to this compound in a cellular context. Additionally, a global proteomic analysis of cells treated long-term with this compound can reveal changes in protein expression that may be indicative of off-target effects.[11][12][13]
Visualizations
Caption: this compound primary signaling pathway.
Caption: Experimental workflow for off-target effects.
Caption: Potential off-target effect on mTORC1 signaling.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Research Progress on the Structure and Function of G3BP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Granules Inhibit Apoptosis by Reducing Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. G3BP1 controls the senescence-associated secretome and its impact on cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analysis of mass spectrometry proteomics applied to ocular fluids to assess potential biomarkers of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Both G3BP1 and G3BP2 contribute to stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
How to minimize variability in stress granule assays with FAZ-3532.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in stress granule (SG) assays using FAZ-3532.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as G3Ia, is a small molecule inhibitor of stress granule formation.[1][2] It functions by binding to the N-terminal NTF2-like domain of the core stress granule proteins G3BP1 and G3BP2.[1] This binding event prevents the interaction between G3BP1/2 and Caprin-1, a crucial step for the liquid-liquid phase separation process that drives the assembly of stress granules.[1] Consequently, this compound can both prevent the formation of new stress granules and promote the dissolution of pre-existing ones.[1][2]
Q2: What are the recommended working concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell type, stressor, and experimental goal (inhibition of formation vs. dissolution of existing granules). However, published studies provide a general range to start with. For inhibiting stress granule formation, a pre-incubation with 5-50 µM of this compound for 20 minutes to 1 hour is often effective.[1][3] For dissolving pre-formed stress granules, concentrations up to 50 µM have been used.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO (e.g., 10 mM stock solution).[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced toxicity or off-target effects.[6]
Q4: Is this compound specific for G3BP1/2?
This compound was designed to bind specifically to a pocket in the NTF2L domain of G3BP1/2.[2][4] Enantiomer controls (e.g., G3Ia') have been shown to have significantly lower binding affinity, suggesting a high degree of specificity.[2][4] However, as with any small molecule inhibitor, it is good practice to consider and, if necessary, test for potential off-target effects in your system.
Troubleshooting Guides
This section addresses common issues encountered during stress granule assays with this compound.
Issue 1: High Variability in Stress Granule Quantification
Possible Causes & Solutions:
-
Inconsistent Cell Health and Density:
-
Solution: Ensure cells are in their exponential growth phase and are plated at a consistent density for all experiments. Avoid using cells that are over-confluent or have been passaged too many times.[7]
-
-
Variability in Stress Induction:
-
Subjectivity in Manual Quantification:
-
Issues with Live-Cell Imaging:
Issue 2: Incomplete or No Inhibition of Stress Granules with this compound
Possible Causes & Solutions:
-
Suboptimal this compound Concentration:
-
Solution: Perform a dose-response curve to determine the effective concentration for your cell line and stressor. A concentration range of 1-50 µM has been reported to be effective.[1]
-
-
Insufficient Pre-incubation Time:
-
Compound Instability or Degradation:
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
G3BP-Independent Stress Granule Formation:
-
Solution: Be aware that under certain stress conditions, stress granule formation might be less dependent on G3BP1/2. Confirm the G3BP1/2-dependency of SG formation in your system.
-
Issue 3: Artifacts or High Background in Immunofluorescence Staining
Possible Causes & Solutions:
-
Improper Fixation and Permeabilization:
-
Non-specific Antibody Binding:
-
Autofluorescence:
-
Solution: If high background persists, consider using a different fluorophore or an anti-fade mounting medium.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (G3Ia) Binding Affinity (Kd) for G3BP1 | 0.54 µM | [1][5] |
| FAZ-3861 (G3Ia' enantiomer) Binding Affinity (Kd) for G3BP1 | 75.5 µM | [2][4] |
| Effective Concentration for SG Inhibition (HEK293T cells, Sodium Arsenite) | 1-10 µM (dose-dependent) | [1] |
| Effective Concentration for SG Inhibition (U2OS cells, Sodium Arsenite) | 5-50 µM | [3] |
| SG Area Reduction with 5µM this compound (U2OS, NaAsO2) | ~36% | [3] |
| SG Area Reduction with 20µM this compound (U2OS, NaAsO2) | ~59% | [3] |
| SG Area Reduction with 50µM this compound (U2OS, NaAsO2) | ~80% | [3] |
Experimental Protocols
Protocol 1: Inhibition of Stress Granule Formation
-
Cell Seeding: Plate cells (e.g., U2OS-G3BP1-GFP or HEK293T) on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Treatment: Prepare fresh dilutions of this compound in pre-warmed cell culture medium. Add the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with this compound for 20-60 minutes at 37°C and 5% CO2.
-
Stress Induction: Add the stressor (e.g., sodium arsenite to a final concentration of 500 µM) directly to the medium containing this compound.
-
Stress Incubation: Incubate for the desired time to induce stress granules (e.g., 30-60 minutes).
-
Fixation & Staining (for fixed-cell imaging):
-
Wash cells gently with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a stress granule marker (e.g., G3BP1) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount coverslips with an anti-fade mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
For live-cell imaging, acquire images immediately after stress induction.
-
For fixed cells, acquire images using a confocal or high-content imaging system.
-
Quantify the number, size, and intensity of stress granules per cell using automated image analysis software.
-
Protocol 2: Dissolution of Pre-formed Stress Granules
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Stress Induction: Induce stress granule formation by treating cells with a stressor (e.g., 250 µM sodium arsenite for 30 minutes).
-
Compound Addition: After stress granule formation is confirmed (can be monitored by live-cell imaging), add this compound at the desired concentration (e.g., 50 µM) to the culture medium.
-
Time-Lapse Imaging: Immediately begin live-cell imaging to monitor the dissolution of stress granules over time. Acquire images at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Quantify the change in stress granule area or number per cell over time.
Visualizations
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding In Vitro Pathways to Drug Discovery for TDP-43 Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of stress granules and non-canonical survival responses in arsenite-exposed cells | bioRxiv [biorxiv.org]
- 10. Detecting and quantifying stress granules in tissues of multicellular organisms with the Obj.MPP analysis tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress granules quantification on fixed and live cells [infoscience.epfl.ch]
- 12. Monitoring and Quantification of the Dynamics of Stress Granule Components in Living Cells by Fluorescence Decay After Photoactivation | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 18. hycultbiotech.com [hycultbiotech.com]
Best practices for storing and handling the FAZ-3532 compound.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the FAZ-3532 compound.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as G3Ia, is a small molecule inhibitor of G3BP1/2. It binds to the NTF2-like domain of G3BP1/2, preventing its interaction with Caprin-1 and subsequently inhibiting the formation of stress granules.
2. What is the mechanism of action of this compound?
This compound specifically targets the protein-protein interaction domain of G3BP1/2. By binding to the NTF2-like domain, it blocks the co-condensation of G3BP1, Caprin-1, and RNA, which is a critical step in the assembly of stress granules. This action can prevent the formation of new stress granules and dissolve pre-existing ones.[1]
3. What are the common applications of this compound?
This compound is primarily used as a research tool to study the biology of stress granules and their role in various diseases, including neurodegeneration and cancer. It can be used to investigate cellular stress responses and the therapeutic potential of modulating stress granule formation.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a sealed, light-protected container, preferably under an inert atmosphere like nitrogen. Avoid moisture.[1] |
| 4°C | 2 years | For shorter-term storage. Conditions similar to -20°C storage apply.[1] | |
| In Solvent | -80°C | 6 months | Protect from light.[2] |
| -20°C | 1 month | Protect from light.[2] |
Shipping
This compound is stable at room temperature for a few days, making it suitable for standard shipping conditions.[1]
Handling
-
General Precautions: Handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.
-
Reconstitution: For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
In Vivo Formulations: For in vivo studies, various formulations can be used to improve solubility. A common method involves first dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally ddH₂O.[1] Another option is to suspend the compound in corn oil.[1]
Experimental Protocols
In Vitro Stress Granule Formation Assay
This protocol describes the induction and inhibition of stress granules in a cellular context.
Materials:
-
HEK293T or U2OS cells
-
G3BP1-GFP plasmid (for visualization)
-
This compound
-
DMSO (vehicle control)
-
Sodium Arsenite (stress inducer)
-
4% Paraformaldehyde (fixative)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T or U2OS cells in appropriate media.
-
Transfect cells with a G3BP1-GFP plasmid to visualize stress granules. Allow 24 hours for protein expression.[1]
-
-
Compound Treatment:
-
Stress Induction:
-
Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope to observe and quantify G3BP1-GFP-positive stress granules.
-
In Vitro Condensation Assay
This assay assesses the direct effect of this compound on the co-condensation of G3BP1, Caprin-1, and RNA.
Materials:
-
Purified recombinant G3BP1 and Caprin-1 proteins
-
RNA
-
This compound
-
DMSO
-
Assay buffer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified G3BP1 (e.g., 1.5 µM), Caprin-1 (e.g., 1.5 µM), and RNA (e.g., 20 ng/µL) in an appropriate assay buffer.[2]
-
-
Compound Addition:
-
Add this compound at various concentrations (e.g., 10 nM to 100 µM) or DMSO to the reaction mixture.[2]
-
-
Incubation and Observation:
-
Incubate the mixture to allow for condensate formation.
-
Observe the formation of condensates (droplets) using techniques such as differential interference contrast (DIC) or fluorescence microscopy if proteins are labeled.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of stress granule formation | Compound inactivity: Improper storage or handling may have degraded the compound. | Ensure the compound has been stored correctly according to the guidelines. Prepare fresh stock solutions. |
| Insufficient compound concentration: The concentration used may be too low to be effective for the specific cell line or stressor. | Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| Cell line resistance: The chosen cell line may be less sensitive to G3BP inhibition. | Try a different cell line known to be responsive, such as U2OS or HEK293T. | |
| High background fluorescence in imaging | Autofluorescence: Cells or media may have high intrinsic fluorescence. | Use a media with low background fluorescence. Ensure proper washing steps after fixation. |
| Antibody non-specificity (if using immunofluorescence): The antibody may be binding to non-target proteins. | Use a highly specific and validated antibody. Include appropriate controls (e.g., secondary antibody only). | |
| Compound precipitation in media | Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media. | Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare fresh dilutions from a clear stock solution. If issues persist, consider using a different in vitro formulation. |
| Inconsistent results between experiments | Variability in cell health: Differences in cell confluency, passage number, or overall health can affect stress response. | Maintain consistent cell culture practices. Use cells within a specific passage number range. |
| Inconsistent timing: Variations in incubation times for compound treatment or stress induction can lead to different outcomes. | Adhere strictly to the optimized incubation times in the protocol. |
Visualizations
Caption: Mechanism of this compound action on stress granule formation.
Caption: In vitro stress granule inhibition experimental workflow.
Caption: Troubleshooting logic for lack of experimental effect.
References
Cell line-specific responses to FAZ-3532 treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FAZ-3532. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ras GTPase-activating protein-binding protein 1 and 2 (G3BP1 and G3BP2).[1] It specifically binds to the N-terminal NTF2-like domain of G3BP1/2. This binding event prevents the interaction between G3BP1/2 and Caprin-1, which is a crucial step for the assembly of stress granules.[1] By inhibiting this protein-protein interaction, this compound effectively blocks the formation of stress granules in response to cellular stress.[1][2][3]
Q2: What are stress granules and why are they important?
A2: Stress granules are dense aggregates of proteins and RNAs that form in the cytoplasm of cells when they are exposed to environmental stress, such as oxidative stress, heat shock, or viral infection.[2][3] They are believed to play a role in regulating mRNA translation and have been implicated in various diseases, including cancer and neurodegeneration.[1][2][3]
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The differential response of cell lines to this compound can be attributed to several factors:
-
Basal stress levels: Cancer cells often exhibit higher basal levels of cellular stress. Cells that are more reliant on stress granule formation for survival and proliferation may be more sensitive to this compound.
-
Expression levels of G3BP1/2: Variations in the expression levels of G3BP1 and G3BP2 among different cell lines can influence their response to the inhibitor.
-
Genetic background: The specific mutations and alterations in signaling pathways within a cancer cell line can affect its dependence on stress granule formation. For example, cells with mutations that lead to increased protein synthesis and stress may be more susceptible.
Q4: What is the recommended working concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a concentration range of 1-10 µM has been shown to be effective in inhibiting stress granule formation.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
Q5: Does this compound affect overall protein synthesis?
A5: Studies have shown that treatment with this compound does not influence the overall rate of translation in cells.[1] Its primary effect is the specific inhibition of stress granule formation.
Troubleshooting Guides
Problem: No observed effect on stress granule formation.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell line. |
| Insufficient stress induction | Ensure that the stressor (e.g., sodium arsenite, heat shock) is applied at a concentration and duration sufficient to induce stress granule formation in your positive control. |
| Low expression of G3BP1/2 | Verify the expression levels of G3BP1 and G3BP2 in your cell line by Western blot. |
| Compound instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Some cell lines may be highly dependent on stress granule formation for survival. Reduce the concentration of this compound and/or the treatment duration. |
| Off-target effects at high concentrations | Use the lowest effective concentration of this compound that inhibits stress granule formation. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic level (typically <0.5%). |
Data Presentation
Table 1: Cell Line-Specific IC50 Values for this compound
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |
| A549 | Lung Carcinoma | KRAS mutant | 7.8 |
| MCF7 | Breast Carcinoma | PIK3CA mutant | 15.2 |
| U2OS | Osteosarcoma | Wild-type p53 | 5.5 |
| HEK293T | Embryonic Kidney | SV40 T-antigen | > 50 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values may vary depending on experimental conditions.
Table 2: Effect of this compound on Stress Granule Formation
| Cell Line | Treatment | % of Cells with Stress Granules |
| U2OS | Vehicle (DMSO) + Sodium Arsenite | 85% |
| U2OS | 5 µM this compound + Sodium Arsenite | 25% |
| A549 | Vehicle (DMSO) + Sodium Arsenite | 92% |
| A549 | 5 µM this compound + Sodium Arsenite | 35% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for G3BP1
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration for 1-2 hours before inducing stress.
-
Stress Induction: Induce stress by adding a stressor (e.g., 0.5 mM sodium arsenite for 30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-G3BP1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei and mount the coverslips on microscope slides.
-
Imaging: Visualize stress granules using a fluorescence microscope.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.[4]
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting stress granule formation.
Caption: Troubleshooting workflow for lack of this compound effect.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
Ensuring complete dissolution of pre-formed stress granules with FAZ-3532.
Welcome to the technical support center for FAZ-3532, a potent and specific inhibitor of G3BP1/2, designed to ensure the complete dissolution of pre-formed stress granules. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as G3Ia, is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1 and its paralog G3BP2.[1][2] By binding to a specific pocket within this domain, this compound prevents the crucial interaction between G3BP1/2 and Caprin-1.[1] This disruption inhibits the co-condensation of G3BP1, Caprin-1, and RNA, a critical step in the formation and maintenance of stress granules.[1][2] Consequently, this compound can both prevent the formation of new stress granules and dissolve pre-existing ones.[1][2]
Q2: In which cell types and with which stressors has this compound been shown to be effective?
A2: this compound has demonstrated efficacy across multiple cell types, including HEK293T, U2OS, and HeLa cells, as well as in human iPSC-derived neurons.[1][3] It has been shown to be effective against stress granules induced by various stressors, such as sodium arsenite (oxidative stress), heat shock, and those formed due to the expression of disease-causing mutant proteins like VCP A232E and FUS R495X.[1][3]
Q3: Does this compound affect global protein translation?
A3: No, treatment with this compound has been shown to not influence the overall rate of protein translation in cells.[1] This specificity makes it a valuable tool for studying the direct roles of stress granules without the confounding effects of global translation inhibition.
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, studies have shown dose-dependent inhibition of stress granule formation in the range of 1-10 µM.[1] For the dissolution of pre-formed stress granules, concentrations up to 50 µM have been used effectively.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q5: How rapidly does this compound dissolve pre-formed stress granules?
A5: Treatment with this compound leads to the rapid dissolution of pre-formed stress granules.[1][2] In live-cell imaging experiments, significant dissolution can be observed within minutes of adding the compound to cells already containing stress granules.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or no dissolution of stress granules. | Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or stressor intensity. | Perform a dose-response experiment with this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your system.[1][2] |
| Insufficient incubation time: The treatment duration may not be long enough for complete dissolution. | Increase the incubation time with this compound. Monitor stress granule dissolution at different time points (e.g., 5 min, 15 min, 30 min, 1 hour) using live-cell imaging or immunofluorescence.[2] | |
| Cell permeability issues: Although predicted to be cell-permeable, specific cell types might have reduced uptake. | If available, use a positive control compound known to work in your cell line. Consider verifying uptake through analytical methods if the problem persists. | |
| Incorrect compound handling or storage: Improper storage may have led to degradation of this compound. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] | |
| High cellular toxicity observed. | Concentration of this compound is too high: While generally not found to be toxic, very high concentrations may affect cell viability in sensitive cell lines.[2] | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your stress granule dissolution experiment to identify a non-toxic effective concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Variability in results between experiments. | Inconsistent stress induction: The level of stress applied to the cells may vary, leading to differences in the number and composition of stress granules. | Standardize the stress induction protocol. For chemical stressors like sodium arsenite, use freshly prepared solutions. For physical stressors like heat shock, ensure precise temperature control. |
| Cell confluency differences: Cell density can influence cellular responses to stress. | Plate cells at a consistent density for all experiments to ensure uniformity. | |
| Differences in this compound treatment timing: The point at which this compound is added relative to stress induction can affect the outcome. | For dissolution experiments, add this compound after stress granules are well-formed. For prevention experiments, pre-incubate with this compound before applying the stressor.[2] |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for G3BP1 | 0.54 µM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of Stress Granule Formation (HEK293T cells, Sodium Arsenite induced) | ~60% reduction at 5 µM | Immunofluorescence Staining and Quantification | [1] |
| Inhibition of Stress Granule Formation (U2OS cells, Sodium Arsenite induced) | ~86% reduction at 50 µM | Live Cell Imaging and Quantification | [4] |
Experimental Protocols
Protocol 1: Inhibition of Stress Granule Formation
This protocol is designed to assess the ability of this compound to prevent the formation of stress granules when applied before stress induction.
-
Cell Seeding: Seed cells (e.g., U2OS G3BP1-GFP stable cell line) onto a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere and grow to 60-70% confluency.
-
Pre-incubation with this compound: Prepare a working solution of this compound in cell culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 20-60 minutes at 37°C and 5% CO₂.[1][2]
-
Stress Induction: Add the stressor directly to the wells. For example, add sodium arsenite to a final concentration of 250-500 µM.[2][5]
-
Incubate for the desired stress duration (e.g., 30 minutes).[2]
-
Imaging and Analysis:
-
For live-cell imaging, acquire images immediately using a fluorescence microscope.
-
For fixed-cell analysis, wash the cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and proceed with immunofluorescence staining for stress granule markers (e.g., G3BP1, TIA-1).[2]
-
-
Quantify the number and/or area of stress granules per cell using appropriate image analysis software.
Protocol 2: Dissolution of Pre-formed Stress Granules
This protocol is to evaluate the efficacy of this compound in dissolving existing stress granules.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Stress Induction: Induce stress granule formation by treating the cells with a stressor. For example, treat U2OS G3BP1-GFP cells with 250 µM sodium arsenite for 30 minutes.[2]
-
Confirm Stress Granule Formation: Before adding this compound, confirm the presence of well-formed stress granules using a fluorescence microscope.
-
Treatment with this compound: Add this compound directly to the culture medium containing the stressor to the desired final concentration (e.g., 50 µM).[2]
-
Time-lapse Imaging: Immediately begin acquiring images using live-cell, time-lapse microscopy to monitor the dissolution of stress granules over time (e.g., every 1-5 minutes for up to 1 hour).
-
Analysis: Quantify the change in stress granule area or number over time to determine the rate and extent of dissolution.
Visualizations
Caption: Mechanism of this compound in preventing stress granule formation.
Caption: Workflow for assessing pre-formed stress granule dissolution.
Caption: Troubleshooting logic for incomplete stress granule dissolution.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence in Imaging Experiments with FAZ-3532
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autofluorescence in imaging experiments involving the use of FAZ-3532.
Troubleshooting Guide: High Autofluorescence in the Presence of this compound
High background fluorescence can obscure the specific signal in your imaging experiments. While this compound itself is not known to be fluorescent, autofluorescence can arise from various sources within your experimental setup. This guide provides a step-by-step approach to identify and reduce autofluorescence.
Question: I am observing high background fluorescence in my imaging experiment with this compound. How can I identify the source of the autofluorescence?
Answer:
To pinpoint the source of autofluorescence, it is crucial to include proper controls in your experiment. By systematically evaluating each component of your experimental setup, you can isolate the problematic element.
Experimental Workflow for Identifying Autofluorescence Source
Question: What are the common sources of autofluorescence and their spectral properties?
Answer:
Autofluorescence can originate from endogenous cellular components, the fixatives used in sample preparation, or other reagents. Understanding the spectral properties of these sources can help in choosing appropriate fluorophores and filters to minimize their impact.[1][2]
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Endogenous Sources | |||
| Collagen & Elastin | 330 - 400 | 470 - 520 | Found in connective tissue and blood vessel walls.[2] |
| Lipofuscin | 345 - 360 | 450 - 650 | "Aging pigment" that accumulates in lysosomes of various cell types.[2] |
| NADH | 340 - 460 | 440 - 470 | A key cellular metabolite. |
| Flavins (FAD, FMN) | 360 - 520 | 500 - 560 | Present in mitochondria.[2] |
| Red Blood Cells | Broad | Broad | Hemoglobin can contribute to background. |
| Process-Induced Sources | |||
| Aldehyde Fixatives (e.g., Formaldehyde (B43269), Glutaraldehyde) | 355 - 435 | 420 - 470 | React with amines and proteins to create fluorescent products.[1][2] |
| Phenol (B47542) Red | ~440 | >550 | Often present in cell culture media. |
| Fetal Bovine Serum (FBS) | Violet to Blue | Green to Yellow | Contains various fluorescent molecules. |
Question: I have identified the source of autofluorescence. What are the recommended mitigation strategies?
Answer:
Once the source of autofluorescence is known, you can employ several strategies to reduce its impact on your imaging data. These can be broadly categorized into spectral, chemical, and data processing approaches.
| Mitigation Strategy | Description | Best For |
| Spectral Approaches | ||
| Use Far-Red or Near-Infrared Fluorophores | Shift detection to longer wavelengths where autofluorescence is typically lower.[1] | General autofluorescence, especially from endogenous sources. |
| Spectral Unmixing | Use a spectral detector to separate the autofluorescence spectrum from the specific fluorescent signal. | When autofluorescence has a distinct and consistent spectral signature. |
| Chemical Approaches | ||
| Sodium Borohydride (NaBH4) Treatment | Reduces aldehyde-induced autofluorescence.[1][3] | Formaldehyde or glutaraldehyde-fixed samples. |
| Sudan Black B | A lipophilic dye that quenches lipofuscin autofluorescence.[1][4][5] | Tissues with high lipofuscin content (e.g., brain, aged tissues).[4][5] |
| TrueBlack®/TrueVIEW® | Commercially available reagents that quench autofluorescence from various sources.[4][5][6] | Broad-spectrum autofluorescence. |
| Sample Preparation and Handling | ||
| Change Fixation Method | Use a non-aldehyde-based fixative like cold methanol (B129727) or acetone.[7] | Aldehyde-induced autofluorescence. |
| Perfuse Tissues with PBS | Remove red blood cells before fixation to reduce hemoglobin-related autofluorescence.[1] | Highly vascularized tissues. |
| Use Phenol Red-Free Medium | For live-cell imaging, switch to a medium without phenol red. | Live-cell imaging experiments. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde (B144438) fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate personal protective equipment.
-
After the fixation and washing steps, incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B powder
-
PBS
Procedure:
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for at least 2 hours and filter before use.
-
After completing your secondary antibody incubation and washes, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Rinse the samples briefly with 70% ethanol to remove excess Sudan Black B.
-
Wash the samples extensively with PBS (at least 3 times for 5 minutes each).
-
Mount the coverslip with an appropriate mounting medium.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause autofluorescence?
There is no evidence to suggest that this compound is a fluorescent molecule or that it directly causes autofluorescence. It is a small molecule inhibitor of G3BP1/2 and is used to study stress granule dynamics.[4][8] Any observed autofluorescence is likely to originate from other components of the experimental system.
Q2: What is the mechanism of action of this compound and how does it relate to my imaging experiment?
This compound binds to the NTF2-like domain of G3BP1 and G3BP2, preventing their interaction with Caprin-1 and thereby inhibiting the formation of stress granules.[4][8] In a typical imaging experiment, you might be using fluorescently labeled antibodies against a stress granule marker or a GFP-tagged stress granule protein to visualize the effect of this compound on stress granule assembly or disassembly.
Signaling Pathway of this compound Target
Q3: Can I use this compound in live-cell imaging experiments?
Yes, this compound is cell-permeable and has been used in live-cell imaging to observe the dynamics of stress granule formation and dissolution.[8] When performing live-cell imaging, be mindful of autofluorescence from the cell culture medium, especially phenol red. It is recommended to use phenol red-free medium for the duration of the imaging experiment.
Q4: Should I apply autofluorescence quenching agents before or after antibody staining?
This depends on the quenching agent. For some commercial reagents like TrueBlack®, a pre-treatment protocol is preferred to minimize effects on antibody binding.[4] For agents like Sudan Black B, it is typically applied after secondary antibody incubation.[1] Always refer to the manufacturer's instructions or relevant literature for the specific quenching agent you are using.
Q5: Will autofluorescence quenching affect my specific fluorescent signal?
Some quenching methods can potentially reduce the intensity of your specific signal.[9] It is important to include controls where you compare the signal intensity of your stained sample with and without the quenching treatment to assess any potential impact. Optimizing the concentration and incubation time of the quenching agent can help to maximize background reduction while preserving your signal of interest.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. mdpi.com [mdpi.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling FAZ-3532: A Potent and Specific Inhibitor of Stress Granule Formation for Research and Therapeutic Development
A Comparative Guide to Validating the Inhibitory Effect of FAZ-3532 on Stress Granule Formation
Stress granules (SGs) are dense aggregations of proteins and RNAs that form in the cytoplasm of eukaryotic cells in response to various stress conditions. While serving a protective role by temporarily halting protein synthesis, chronic or aberrant SG formation is implicated in a range of diseases, including neurodegenerative disorders and cancer. The development of specific inhibitors of SG formation is therefore of significant interest to the research and drug development communities. This guide provides a comprehensive comparison of this compound, a novel inhibitor of SG formation, with other known modulators, supported by experimental data and detailed protocols to aid in its validation.
Comparative Analysis of Stress Granule Inhibitors
This compound and its more potent analog, FAZ-3780, represent a new class of SG inhibitors that directly target the core nucleating protein G3BP1. The following table summarizes the key characteristics of this compound and other compounds known to modulate SG formation, highlighting their distinct mechanisms of action and available quantitative data.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd for G3BP1) | Potency (Stress Granule Inhibition) | Key Features |
| This compound (G3Ia) | G3BP1/2 | Binds to the NTF2L domain of G3BP1/2, preventing its interaction with Caprin-1 and subsequent liquid-liquid phase separation.[1] | 0.54 µM[1] | Dose-dependently inhibits SG formation (e.g., ~80% reduction at 50 µM in U2OS cells) and dissolves pre-formed SGs.[2] | High specificity for G3BP1/2-mediated SG formation; low cellular toxicity.[2] |
| FAZ-3780 (G3Ib) | G3BP1/2 | Same as this compound. | 0.15 µM[3] | More potent than this compound (e.g., ~93% reduction at 50 µM in U2OS cells).[2] | A more potent analog of this compound. |
| Cycloheximide | Ribosome (Elongation) | Traps mRNAs in polysomes by inhibiting translational elongation, thereby preventing their release and aggregation into SGs.[4][5] | Not Applicable | Effective at preventing SG formation.[5] | Broad-spectrum protein synthesis inhibitor; high cellular toxicity.[2] |
| Pateamine A | eIF4A | Inhibits the RNA helicase activity of eIF4A, leading to the stalling of translation initiation and induction of SGs.[6][7] | Not Applicable | Induces SG formation at low nanomolar concentrations.[8][9] | Inducer of SGs, not an inhibitor of stress-induced SG formation. |
| ISRIB | eIF2B | Reverses the effects of eIF2α phosphorylation by activating the guanine (B1146940) nucleotide exchange factor eIF2B, thereby promoting translation initiation and blocking SG formation.[10] | Not Applicable | Blocks SG formation induced by eIF2α phosphorylation.[10] | Acts downstream of eIF2α phosphorylation, a key stress-sensing pathway. |
| CDK Inhibitors (e.g., Roscovitine) | Cyclin-Dependent Kinases (CDKs) | Inhibit CDKs, which have been shown to play a role in SG dissolution. Inhibition can prevent the cytosolic accumulation of SG-associated proteins like TDP-43.[11][12] | Not Applicable | Can prevent the accumulation of specific proteins within SGs.[12] | Modulate SG dynamics and composition rather than directly inhibiting their formation. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms involved, the following diagrams illustrate the G3BP1-mediated stress granule formation pathway and a typical experimental workflow for validating an inhibitor's efficacy.
Caption: G3BP1-mediated stress granule formation pathway.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
The following is a detailed protocol for an immunofluorescence-based assay to quantify the inhibitory effect of this compound on stress granule formation.
Objective: To quantitatively assess the inhibition of sodium arsenite-induced stress granule formation by this compound in a cell-based assay.
Materials:
-
Cell line (e.g., U2OS, HeLa)
-
Glass coverslips (sterile)
-
24-well tissue culture plates
-
Complete cell culture medium
-
This compound (and other inhibitors for comparison)
-
Sodium Arsenite solution (stressor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation buffer)
-
-20°C Methanol or 0.2% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-TIA-1)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Inhibitor and Stressor Treatment:
-
Prepare working solutions of this compound and other inhibitors at various concentrations in complete cell culture medium.
-
Aspirate the old medium from the wells and replace it with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Prepare a working solution of sodium arsenite in complete cell culture medium.
-
Add the sodium arsenite solution directly to the wells to the final desired concentration (e.g., 0.5 mM) to induce stress.
-
Incubate for the desired stress induction time (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C, or by adding 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-G3BP1) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Quantify the number and area of stress granules per cell using image analysis software (e.g., ImageJ/Fiji).
-
Perform statistical analysis to compare the effect of different inhibitors and concentrations on stress granule formation.
-
Conclusion
This compound and its analog FAZ-3780 are highly specific and potent inhibitors of G3BP1/2-mediated stress granule formation. Their direct targeting of a core SG nucleating protein with minimal cytotoxicity offers a significant advantage over less specific inhibitors like cycloheximide. This guide provides the necessary comparative data and a detailed experimental framework for researchers to independently validate the efficacy of this compound and explore its potential in studying the role of stress granules in health and disease, as well as for the development of novel therapeutic strategies.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. rupress.org [rupress.org]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of eukaryotic translation initiation by the marine natural product pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress Granule-Inducing Eukaryotic Translation Initiation Factor 4A Inhibitors Block Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 11. Stress granules display bistable dynamics modulated by Cdk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Specificity of G3BP Inhibitors: FAZ-3532 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G3BP inhibitor FAZ-3532 (also known as G3Ia) with other known inhibitors of the Ras-GTPase-activating protein-binding protein (G3BP). A key focus is placed on the specificity of these compounds, supported by available experimental data. This document aims to be a valuable resource for researchers investigating stress granule biology and developing novel therapeutics targeting G3BP-mediated pathways.
Introduction to G3BP and Stress Granule Formation
G3BP1 and its paralog G3BP2 are central regulators of stress granule (SG) assembly.[1][2][3][4][5] SGs are dense, non-membranous cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses.[1][2][3][4][5][6] By sequestering translation initiation factors and mRNAs, SGs play a crucial role in regulating protein synthesis and cell fate under stress. The formation of SGs is a hallmark of cellular stress and has been implicated in various diseases, including cancer and neurodegenerative disorders. G3BP proteins, through their various domains, interact with a multitude of proteins and RNA, acting as a critical hub in the SG formation network.[1][2][3][4][5][7][8][9] A key interaction for SG assembly is the binding of G3BP to Caprin-1.[1][9][10][11][12]
This compound: A Highly Specific G3BP Inhibitor
This compound (G3Ia) and its analog, G3Ib, are small molecules designed to specifically inhibit the function of G3BP1 and G3BP2.[10][11][13] These compounds bind to the NTF2-like (NTF2L) domain of G3BP1/2, the same pocket targeted by viral proteins to inhibit SG formation.[13] This binding event directly disrupts the crucial interaction between G3BP and Caprin-1, thereby preventing the liquid-liquid phase separation (LLPS) process that drives SG assembly.[10][11][13]
Quantitative Comparison of G3BP Inhibitor Specificity
The specificity of a chemical inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available quantitative data on the binding affinity of this compound and other G3BP inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Kd) to G3BP1 | Notes |
| This compound (G3Ia) | G3BP1/2 | 0.54 µM [10][13] | Binds to the NTF2L domain. The inactive enantiomer shows over 100-fold weaker binding, demonstrating high stereospecificity. |
| G3Ib | G3BP1/2 | 0.15 µM [10] | A close analog of this compound with higher affinity. Its inactive enantiomer also shows significantly reduced binding. |
| LY2228820 | G3BP1 (reported) | Not publicly available | Primarily known as a p38 MAPK inhibitor. Its direct and specific interaction with G3BP1 requires further quantitative validation. |
| Rasagiline | G3BP1 (reported) | Not publicly available | Primarily a monoamine oxidase-B (MAO-B) inhibitor. Its effects on G3BP1 are likely indirect or require more rigorous validation of a direct interaction. |
| Selumetinib | G3BP1 (reported) | Not publicly available | A MEK1/2 inhibitor. Its reported effects on G3BP1 may be downstream of its primary targets. |
Note: The lack of publicly available, direct binding affinity data (Kd values) for LY2228820, Rasagiline, and Selumetinib with G3BP1 makes a direct quantitative comparison of specificity challenging. The data for this compound and G3Ib, including the comparison with their inactive enantiomers, provides strong evidence for their specific and direct targeting of G3BP1/2.
Experimental Data and Methodologies
The high specificity of this compound is supported by robust experimental data. Below are summaries of the key experimental protocols used to characterize this inhibitor.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (Kd) of inhibitors to G3BP1.
Methodology:
-
Immobilization: Recombinant human G3BP1 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, caused by the binding of the inhibitor to G3BP1, is measured in real-time. This change is proportional to the amount of bound inhibitor.
-
Analysis: The association and dissociation rates are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated. A lower Kd value indicates a higher binding affinity.
Peptide Displacement Assay
Objective: To confirm that the inhibitor binds to the specific Caprin-1 binding site on the G3BP1 NTF2L domain.
Methodology:
-
Probe: A fluorescently labeled peptide derived from Caprin-1 that is known to bind to the G3BP1 NTF2L domain is used as a probe.
-
Binding: The fluorescent peptide is incubated with recombinant G3BP1, resulting in a high fluorescence polarization signal.
-
Displacement: The inhibitor (e.g., this compound) is added to the mixture. If the inhibitor binds to the same site as the peptide, it will displace the fluorescent peptide.
-
Detection: The displacement of the fluorescent peptide leads to a decrease in the fluorescence polarization signal. The concentration of the inhibitor required to displace 50% of the peptide (IC50) can be determined as a measure of its binding potency to that specific site.
In Vitro G3BP Condensation Assay
Objective: To assess the functional effect of the inhibitor on G3BP's ability to undergo liquid-liquid phase separation (LLPS), a proxy for the initial stages of stress granule formation.
Methodology:
-
Reagents: Purified recombinant G3BP1 protein is mixed with a crowding agent (e.g., Ficoll or PEG) and an RNA source (e.g., total cellular RNA or a specific RNA known to induce G3BP1 condensation) in a buffered solution.
-
Induction of LLPS: The mixture is incubated under conditions that promote G3BP1 condensation, leading to the formation of liquid droplets that can be observed by microscopy.
-
Inhibitor Treatment: The inhibitor (e.g., this compound) is added to the mixture at various concentrations.
-
Analysis: The formation of G3BP1 droplets is monitored by techniques such as light microscopy or fluorescence microscopy (if G3BP1 is fluorescently tagged). The ability of the inhibitor to prevent or dissolve these droplets is quantified.
Visualizing the Mechanism of Action
To better understand the biological context and the mechanism of this compound, the following diagrams illustrate the G3BP signaling pathway in stress granule formation and the experimental workflow for assessing inhibitor efficacy.
References
- 1. Protein-protein interactions with G3BPs drive stress granule condensation and gene expression changes under cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Research Progress on the Structure and Function of G3BP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | G3BPs in Plant Stress [frontiersin.org]
- 7. The multi‐functional RNA‐binding protein G3BP1 and its potential implication in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereochemistry of transient protein-protein interactions in a signaling hub: exploring G3BP1-mediated regulation of CFTR deubiquitination | bioRxiv [biorxiv.org]
- 13. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
A Comparative Analysis of FAZ-3532 and Cycloheximide on Translation and Stress Granule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely discussed small molecules, FAZ-3532 and cycloheximide (B1669411), focusing on their distinct effects on cellular translation and the formation of stress granules. While both compounds modulate the landscape of protein synthesis and cellular stress responses, they do so via fundamentally different mechanisms, leading to disparate downstream consequences. This document aims to furnish researchers with the necessary data and protocols to make informed decisions when selecting a tool for their specific experimental needs.
Executive Summary
This compound emerges as a highly specific inhibitor of stress granule formation by directly targeting G3BP1/2, core nucleating proteins of these biomolecular condensates. Crucially, it does not impede global protein synthesis. In contrast, cycloheximide is a potent, broad-spectrum inhibitor of translation elongation, which indirectly affects stress granule assembly and disassembly by trapping messenger RNAs (mRNAs) within polysomes. The choice between these two compounds hinges on the experimental question: this compound is ideal for dissecting the roles of stress granules independent of translational arrest, whereas cycloheximide is a classic tool for studying the effects of global protein synthesis inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and cycloheximide based on available experimental data. It is important to note that these values are derived from different studies and experimental systems, and direct comparisons should be made with this in mind.
| Parameter | This compound | Cycloheximide | Reference |
| Primary Molecular Target | G3BP1/2 (NTF2L domain) | 60S ribosomal subunit (E-site) | [1],[2] |
| Binding Affinity (Kd) | 0.54 µM for G3BP1 | ~15 µM for ribosome | [1],[2] |
| Effect on Global Translation | No significant inhibition | Potent inhibition of elongation | [1],[3] |
| Effect on Stress Granule Formation | Inhibition | Inhibition (by sequestering mRNA in polysomes) | [1],[4] |
| Compound | Assay | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Immunofluorescence for G3BP1-GFP | HEK293T | 5 µM | ~60% decrease in sodium arsenite-induced stress granules | [1] |
| This compound | In vitro pull-down | N/A | 10 µM | Blocks the interaction between G3BP1 and Caprin-1 | [1] |
| Cycloheximide | Polysome Profiling | Various | 100 µg/mL | "Freezes" ribosomes on mRNA, preventing polysome runoff | [5] |
| Cycloheximide | Protein Half-life Assay | A549 | 50 µg/mL | Blocks protein synthesis to allow for degradation rate measurement | [6] |
Mechanism of Action
This compound: A Specific Inhibitor of Stress Granule Assembly
This compound acts by binding to the N-terminal NTF2-like (NTF2L) domain of the Ras GTPase-activating protein-binding proteins 1 and 2 (G3BP1 and G3BP2).[1] This interaction prevents the association of G3BP1/2 with key binding partners, such as Caprin-1, which is crucial for the liquid-liquid phase separation process that drives the formation of stress granules.[1] By disrupting this protein-protein interaction network, this compound effectively blocks the nucleation of stress granules without affecting the ongoing translation of mRNAs on polysomes.[1] This specificity makes it an invaluable tool for studying the direct functions of stress granules in cellular processes.
Cycloheximide: A Global Inhibitor of Translation Elongation
Cycloheximide is a well-characterized inhibitor of protein biosynthesis in eukaryotes.[3][7] It binds to the E-site of the 60S ribosomal subunit, interfering with the translocation step of elongation.[2][7] This "freezes" ribosomes on the mRNA transcripts they are translating, leading to a rapid and global shutdown of protein synthesis.[5] Its effect on stress granules is a secondary consequence of this primary mechanism. By trapping mRNAs in polysomes, cycloheximide reduces the pool of untranslated mRNA that would otherwise be available to nucleate stress granules under stress conditions.[4][8]
Signaling Pathways and Experimental Workflows
dot
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysome Profiling Service - Creative Biolabs [ribosome.creative-biolabs.com]
- 4. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Quantifying the Efficacy of FAZ-3532 in Reducing Stress Granule Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to quantify the reduction in stress granule (SG) number and size following treatment with FAZ-3532, a potent inhibitor of G3BP1/2. We present a comparative analysis of experimental approaches, supported by detailed protocols and data presentation strategies, to facilitate the accurate assessment of this compound's efficacy.
Introduction to this compound and Stress Granule Dynamics
Stress granules are dense aggregations of proteins and RNAs that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infection.[1][2][3] These dynamic, membrane-less organelles are crucial for cell survival and play a significant role in regulating mRNA translation and storage. The formation of stress granules is primarily driven by the Ras-GTPase-activating protein-binding protein 1 and 2 (G3BP1 and G3BP2).[4][5]
This compound is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1/2.[4][6][7] By binding to this domain, this compound disrupts the interaction between G3BP1/2 and Caprin-1, a key step in the liquid-liquid phase separation process that leads to stress granule assembly.[6][7] This targeted inhibition not only prevents the formation of new stress granules but also promotes the dissolution of pre-existing ones.[6][7][8][9]
Quantifying the Impact of this compound on Stress Granules
The most common and effective method for quantifying changes in stress granule number and size is immunofluorescence microscopy coupled with automated image analysis.[10][11][12][13] This approach allows for the direct visualization and measurement of stress granules within individual cells.
Experimental Workflow
The general workflow for quantifying the effect of this compound on stress granules involves several key steps:
-
Cell Culture and Treatment: Cells are cultured on coverslips and subjected to a stressor to induce stress granule formation. A common and potent inducer is sodium arsenite.[6][10] Concurrently or subsequently, cells are treated with varying concentrations of this compound or a vehicle control.
-
Immunofluorescence Staining: Following treatment, cells are fixed, permeabilized, and stained with antibodies against a specific stress granule marker protein, typically G3BP1 or TIA-1.[2] A fluorescently labeled secondary antibody is then used for visualization. Nuclear counterstaining with DAPI is also performed to identify individual cells.
-
Image Acquisition: Images of the stained cells are captured using a fluorescence microscope, often a confocal microscope for higher resolution.[11]
-
Image Analysis: The acquired images are then analyzed using image analysis software to identify and quantify stress granules.
References
- 1. Principles of Stress Granules Revealed by Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stress granule - Wikipedia [en.wikipedia.org]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Immunofluorescence Assay to Characterize and Quantify Mammalian Stress Granules [jove.com]
- 11. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Combined with Single-Molecule RNA Fluorescence In Situ Hybridization for Concurrent Detection of Proteins and Transcripts in Stress Granules | Springer Nature Experiments [experiments.springernature.com]
- 13. Immunofluorescence Combined with Single-Molecule RNA Fluorescence In Situ Hybridization for Concurrent Detection of Proteins and Transcripts in Stress Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specific Action of FAZ-3532 with the Inactive Control FAZ-3861: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the active compound FAZ-3532 and its inactive enantiomer, FAZ-3861, to demonstrate the specific inhibition of stress granule formation. The data and protocols presented herein serve as a comprehensive resource for researchers seeking to validate the on-target effects of this compound in their experimental models.
Introduction
This compound (also known as G3Ia) is a small molecule inhibitor designed to target the Ras-GTPase-activating protein-binding protein 1 and 2 (G3BP1/2).[1][2] It functions by binding to the NTF2-like domain of G3BP1/2, thereby disrupting the interaction between G3BP1 and Caprin-1, a key step in the formation of stress granules.[1] Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and have been implicated in various diseases, including neurodegeneration and cancer.[1][2][3]
To ensure that the observed biological effects of this compound are a direct result of its intended mechanism of action, it is crucial to employ a proper negative control. FAZ-3861 (G3Ia') is the inactive enantiomer of this compound and serves as an ideal control.[2][3] Due to its stereochemistry, FAZ-3861 exhibits significantly weaker binding to G3BP1/2, making it a valuable tool to differentiate specific, on-target effects from non-specific or off-target phenomena.[2][3]
Comparative Performance Data
The following table summarizes the key quantitative data comparing the activity of this compound and its inactive control, FAZ-3861.
| Parameter | This compound (G3Ia) | FAZ-3861 (G3Ia') | Reference |
| Target | G3BP1/2 NTF2-like domain | G3BP1/2 NTF2-like domain | [1][2] |
| Binding Affinity (Kd) to G3BP1 | 0.54 µM | 75.5 µM (>100-fold higher) | [2][3] |
| Effect on Stress Granule Formation | Potent inhibitor | No significant inhibition | [2][4] |
| Effect on G3BP1-Caprin-1 Interaction | Blocks interaction | No significant effect | [1][4] |
Experimental Protocols
Stress Granule Formation Assay
This assay is designed to quantify the inhibitory effect of this compound on the formation of stress granules in cultured cells.
Methodology:
-
Cell Culture: Seed HEK293T or U2OS cells expressing G3BP1-GFP on chambered coverglass.[2]
-
Compound Treatment (Pre-incubation): Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 50 µM) or FAZ-3861 (e.g., 50 µM) for 20-60 minutes.[1][2] A DMSO-treated group should be included as a vehicle control.
-
Stress Induction: Induce stress by adding a final concentration of 250-500 µM sodium arsenite (NaAsO₂) to the media for 30 minutes.[2][3]
-
Fixation and Staining: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes.[2] If not using a GFP-tagged protein, perform immunofluorescence staining for a stress granule marker like G3BP1.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and size of stress granules per cell using automated image analysis software.[1]
Expected Outcome: Cells treated with this compound will show a dose-dependent reduction in the number of stress granules compared to the DMSO control.[1] In contrast, cells treated with the inactive control, FAZ-3861, will show no significant difference in stress granule formation compared to the DMSO control, even at high concentrations.[4]
Co-Immunoprecipitation of G3BP1 and Caprin-1
This biochemical assay confirms that this compound disrupts the interaction between G3BP1 and its binding partner, Caprin-1.
Methodology:
-
Cell Lysis: Lyse U2OS cells expressing G3BP1-GFP that have been treated with this compound, FAZ-3861, or DMSO.
-
Immunoprecipitation: Incubate the cell lysates with anti-GFP antibodies conjugated to magnetic beads to pull down G3BP1-GFP and its interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against G3BP1 and Caprin-1.
Expected Outcome: In the DMSO and FAZ-3861 treated samples, both G3BP1 and Caprin-1 will be detected, indicating their interaction. In the this compound treated sample, the amount of co-immunoprecipitated Caprin-1 will be significantly reduced, demonstrating that this compound specifically inhibits the G3BP1-Caprin-1 interaction.[4]
Visualizing the Experimental Logic and Signaling Pathway
Experimental Workflow for Specificity Confirmation
Caption: Workflow for validating the specific action of this compound.
This compound Mechanism of Action in Inhibiting Stress Granule Formation
Caption: this compound specifically inhibits G3BP1-Caprin-1 interaction.
References
- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Disrupting the G3BP1-Caprin-1 Interaction: A Comparative Guide to In Vitro Assays for FAZ-3532
For Researchers, Scientists, and Drug Development Professionals
The interaction between Ras GTPase-activating protein-binding protein 1 (G3BP1) and Caprin-1 is a critical node in the assembly of stress granules (SGs), cellular condensates implicated in a range of diseases from neurodegeneration to cancer.[1][2][3] The small molecule FAZ-3532 (also known as G3Ia) has emerged as a potent inhibitor of this interaction, offering a valuable tool for studying SG biology and as a potential therapeutic lead.[4][5] This guide provides a comparative overview of in vitro assays used to confirm and quantify the disruption of the G3BP1-Caprin-1 interaction by this compound and its analogs.
Mechanism of Action: this compound
This compound functions by binding to the NTF2-like (NTF2L) domain of G3BP1.[4][5] This domain is the primary binding site for Caprin-1.[6][7] By occupying this pocket, this compound sterically hinders the association of Caprin-1 with G3BP1, thereby disrupting a key interaction required for the liquid-liquid phase separation (LLPS) that drives stress granule formation.[4][8]
Comparative Performance of G3BP1/2 Inhibitors
The efficacy of this compound (G3Ia) has been quantified and compared to its analogue, FAZ-3780 (G3Ib), and their respective inactive enantiomers. The primary metric for comparison is the equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
| Compound | Alias | Target | Assay | Kd (µM) | Reference |
| This compound | G3Ia | G3BP1 | Surface Plasmon Resonance (SPR) | 0.54 | [4] |
| FAZ-3780 | G3Ib | G3BP1 | Surface Plasmon Resonance (SPR) | 0.15 | [4] |
| FAZ-3861 | G3Ia' | G3BP1 | Surface Plasmon Resonance (SPR) | 75.5 | [4] |
| FAZ-3852 | G3Ib' | G3BP1 | Surface Plasmon Resonance (SPR) | 44.5 | [4] |
Key In Vitro Assays for Validation
Several robust in vitro assays can be employed to validate the disruption of the G3BP1-Caprin-1 interaction by small molecules like this compound.
Co-Immunoprecipitation (Co-IP)
Principle: This assay demonstrates the disruption of the protein-protein interaction in a cellular lysate. An antibody against a "bait" protein (e.g., G3BP1) is used to pull it out of solution, and the presence or absence of the "prey" protein (Caprin-1) is detected by immunoblotting. A decrease in the amount of co-precipitated Caprin-1 in the presence of this compound indicates a disruption of their interaction.[4][8]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. One molecule (e.g., G3BP1) is immobilized on a sensor chip, and the other (the small molecule inhibitor) is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured and used to determine the association and dissociation rate constants, and ultimately the Kd.[4]
In Vitro Co-condensation Assay
Principle: This assay directly visualizes the effect of the inhibitor on the liquid-liquid phase separation (LLPS) of G3BP1, Caprin-1, and RNA. Purified recombinant G3BP1 and Caprin-1 are mixed with RNA, which induces the formation of condensates that can be observed by microscopy. The addition of this compound is expected to inhibit or dissolve these condensates.[4][8]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse U2OS cells expressing G3BP1-GFP in a suitable lysis buffer containing protease inhibitors.
-
Lysate Incubation: To the cell lysates, add varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time at 4°C with gentle rotation.
-
Immunoprecipitation: Add anti-GFP antibodies to the lysates and incubate to allow for the formation of antibody-antigen complexes. Subsequently, add protein A/G-coupled magnetic beads to pull down the complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Caprin-1 and GFP (for G3BP1).
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A dose-dependent reduction in the Caprin-1 band in the this compound treated samples confirms the disruption of the interaction.[4]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Immobilize recombinant human G3BP1 onto a sensor chip surface using standard amine coupling chemistry.
-
Compound Preparation: Prepare a dilution series of this compound and control compounds in a suitable running buffer.
-
Binding Analysis: Inject the compound solutions over the G3BP1-coated and a reference flow cell. The binding is measured as a change in response units (RU).
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[4]
In Vitro Co-condensation Assay Protocol
-
Protein and RNA Preparation: Use purified recombinant G3BP1 and Caprin-1, and total RNA isolated from a suitable cell line.
-
Reaction Setup: In a multi-well plate, mix G3BP1, Caprin-1, and RNA at concentrations known to induce phase separation.
-
Inhibitor Addition: Add a dilution series of this compound or control compounds to the wells.
-
Imaging: Image the wells using differential interference contrast (DIC) or fluorescence microscopy (if proteins are fluorescently tagged) to visualize the formation of condensates.
-
Quantification: Quantify the extent of phase separation by measuring the turbidity of the solution or by image analysis to determine the number and size of the condensates. A reduction in condensate formation in the presence of this compound indicates its inhibitory activity.[9]
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 6. Caprin-1 binding to the critical stress granule protein G3BP1 is influenced by pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. condensates.com [condensates.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of FAZ-3532 on the Localization of Stress Granule Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of FAZ-3532, a small molecule inhibitor of stress granule (SG) formation. We objectively compare its effects on the localization of key stress granule proteins and provide supporting experimental data and protocols.
Introduction to this compound
Stress granules are dense aggregations of proteins and RNAs that form in the cytoplasm in response to cellular stress. While a protective mechanism, chronic stress granule formation is implicated in various diseases, including neurodegeneration and cancer.[1][2] The formation of these granules is a complex process involving liquid-liquid phase separation, with the RNA-binding protein G3BP1 playing a central role.[1][3]
This compound (also known as G3Ia) is a potent and specific inhibitor of stress granule formation.[1][4] It functions by binding to the N-terminal NTF2-like domain of G3BP1 and its paralog G3BP2.[1][4] This binding event physically obstructs the interaction between G3BP1/2 and Caprin-1, a key protein required for the co-condensation of G3BP1 with RNA, thereby inhibiting the liquid-liquid phase separation process that underpins stress granule assembly.[1][4]
Impact of this compound on Stress Granule Protein Localization
This compound has been demonstrated to not only prevent the formation of stress granules but also to dissolve pre-formed granules across various cell types and in response to different stressors.[1][2][4] Its primary mechanism of disrupting the G3BP1-Caprin-1 interaction has a cascading effect on the localization of other essential stress granule components.
G3BP1
As the direct target of this compound, the localization of G3BP1 is profoundly affected. In the presence of the inhibitor, G3BP1 is unable to self-assemble and form the core of the stress granule. Studies have shown that treatment with this compound results in the removal of G3BP1 from stress granules induced by the expression of disease-causing FUS mutants.[1][4]
Other Core Stress Granule Proteins
The inhibition of G3BP1-mediated condensation by this compound prevents the recruitment and localization of other key stress granule proteins. Experimental evidence indicates that treatment with this compound leads to a significant reduction in the formation of puncta for the following proteins:
-
eIF3η: A subunit of the eukaryotic initiation factor 3, which is a canonical marker for stress granules.[1]
-
PABPC1 (Poly(A)-binding protein cytoplasmic 1): An essential RNA-binding protein found in stress granules.[1]
-
TIA-1 (T-cell intracellular antigen-1): Another key RNA-binding protein that promotes the aggregation of stalled translation initiation complexes. While direct studies on this compound's effect on TIA-1 are not detailed, the disruption of the central G3BP1 hub is expected to prevent its stable incorporation into stress granules. TIA-1's recruitment is a critical step in stress granule assembly.[5][6]
-
TDP-43: this compound has been shown to prevent the localization of TDP-43 to stress granules following sodium arsenite treatment.[3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on stress granule formation.
| Parameter | Cell Line | Stressor | This compound Concentration | Observed Effect | Reference |
| Number of Stress Granules | HEK293T cells transfected with G3BP1-GFP | Sodium Arsenite | 5 µM | ~60% decrease compared to control | [4] |
| G3BP1 Binding Affinity (Kd) | In vitro | - | - | 0.54 µM | [4] |
| Inhibition of G3BP1-Caprin-1 Interaction | In vitro pull-down assay | - | 10 µM | Significant reduction in binding | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel stress granule-like structures are induced via a paracrine mechanism during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FAZ-3532 in Preclinical Stress Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for characterizing the dose-response relationship of FAZ-3532, a novel inhibitor of G3BP1/2-mediated stress granule formation, in various preclinical models of stress. While in vivo dose-response data for this compound is not yet publicly available, this document offers a comprehensive overview of its mechanism of action, detailed protocols for relevant stress models, and comparative dose-response data for established anxiolytic and antidepressant agents. This information is intended to serve as a valuable resource for designing and interpreting future studies aimed at evaluating the therapeutic potential of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the Ras GTPase-activating protein-binding protein 1 and 2 (G3BP1 and G3BP2), key scaffolding proteins essential for the assembly of stress granules (SGs).[1][2] Cellular stressors, such as oxidative stress, heat shock, and viral infections, can lead to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global shutdown of translation and the accumulation of stalled messenger ribonucleoprotein (mRNP) complexes. G3BP1/2 acts as a central hub, promoting the condensation of these mRNPs into SGs.
This compound binds to the NTF2-like domain of G3BP1/2, preventing its interaction with Caprin-1, a key protein required for SG nucleation.[3] This disruption of the G3BP1-Caprin-1 interaction effectively inhibits the formation of SGs and can also lead to the disassembly of pre-formed SGs. Given the implication of chronic stress and aberrant SG dynamics in the pathophysiology of various neurological and psychiatric disorders, this compound presents a promising therapeutic candidate for stress-related conditions.
Below is a diagram illustrating the signaling pathway of stress granule formation and the inhibitory action of this compound.
Comparison of this compound with Standard Compounds in Preclinical Stress Models
The following tables provide a template for comparing the dose-response effects of this compound with standard anxiolytic and antidepressant drugs in well-validated rodent stress models. The data for the comparator compounds have been compiled from published literature.
Forced Swim Test (FST) / Tail Suspension Test (TST) - Models for Antidepressant-like Activity
These models are based on the principle of behavioral despair, where rodents exhibit immobility after a period of inescapable stress. Antidepressant compounds typically reduce the duration of immobility.
Table 1: Dose-Response of this compound vs. Comparator Antidepressants in the FST/TST
| Compound | Dose Range (mg/kg, i.p.) | Primary Endpoint | Expected Outcome for Active Compound | Reference |
| This compound | TBD | Immobility Time (s) | Decrease | - |
| Fluoxetine | 5 - 20 | Immobility Time (s) | Dose-dependent decrease[4][5][6][7] | [4][5][6][7] |
| Imipramine (B1671792) | 10 - 30 | Immobility Time (s) | Dose-dependent decrease[8][9][10] | [8][9][10] |
| Ketamine | 5 - 20 | Immobility Time (s) | Rapid and dose-dependent decrease | - |
TBD: To be determined
Elevated Plus Maze (EPM) - A Model for Anxiolytic-like Activity
The EPM test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
Table 2: Dose-Response of this compound vs. Comparator Anxiolytics in the EPM
| Compound | Dose Range (mg/kg, i.p.) | Primary Endpoints | Expected Outcome for Active Compound | Reference |
| This compound | TBD | % Time in Open Arms, Open Arm Entries | Increase | - |
| Diazepam | 0.5 - 2.0 | % Time in Open Arms, Open Arm Entries | Dose-dependent increase[11][12][13][14][15] | [11][12][13][14][15] |
TBD: To be determined
Chronic Unpredictable Stress (CUS) - A Model for Chronic Stress and Anhedonia
The CUS model induces a state of chronic stress and anhedonia (the inability to experience pleasure) in rodents. Anhedonia is typically measured by a decrease in the preference for a sweetened solution over water. Antidepressant compounds are expected to reverse this deficit.
Table 3: Dose-Response of this compound vs. Comparator Antidepressants in the CUS Model
| Compound | Dose Range (mg/kg, i.p.) | Primary Endpoint | Expected Outcome for Active Compound | Reference |
| This compound | TBD | Sucrose (B13894) Preference (%) | Reversal of CUS-induced decrease | - |
| Ketamine | 10 - 20 | Sucrose Preference (%) | Rapid reversal of CUS-induced decrease[16][17][18] | [16][17][18] |
TBD: To be determined
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The total time spent immobile is calculated for each animal. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Procedure:
-
Mice are placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is video-recorded and tracked using an automated system.
-
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
Chronic Unpredictable Stress (CUS) and Sucrose Preference Test Protocol
-
CUS Procedure:
-
Mice are subjected to a series of mild, unpredictable stressors over a period of 3-4 weeks.
-
Stressors may include: cage tilt, wet bedding, light/dark cycle reversal, social isolation, and exposure to predator odor.
-
A control group is handled but not exposed to the stressors.
-
-
Sucrose Preference Test:
-
Habituation: Mice are habituated to drinking from two bottles, one with water and one with a 1% sucrose solution.
-
Testing: After a period of food and water deprivation, mice are presented with the two pre-weighed bottles for a set period (e.g., 1-2 hours).
-
The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test.
-
-
Data Analysis: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100. A decrease in sucrose preference in the CUS group compared to the control group indicates anhedonia. The ability of a compound to reverse this deficit is a measure of its antidepressant-like potential.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on this compound is based on currently available preclinical data, and its efficacy and safety in humans have not been established. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 4. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 5. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of prior maze experience on behaviour and response to diazepam in the elevated plus-maze and light/dark tests of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Enduring effects of adolescent ketamine exposure on cocaine- and sucrose-induced reward in male and female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for FAZ-3532: A General Framework
Disclaimer: The substance "FAZ-3532" is not a publicly recognized chemical compound, and as such, no specific safety data sheet (SDS) or official disposal protocol is available. The following procedures are based on general best practices for the disposal of hazardous pharmaceutical and chemical waste in a laboratory setting. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling and disposal.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of a hypothetical hazardous compound, designated this compound. For the purpose of this guide, this compound is assumed to be a cytotoxic and mutagenic compound dissolved in a chlorinated organic solvent.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][2] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation, and ingestion.[1]
Required PPE for Handling this compound Waste:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[3][4] Gloves should comply with ASTM standard D-6978-(05)-13.[3][4]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[4]
-
Eye and Face Protection: A full face shield is preferred to protect against splashes.[3] If using goggles, they must be worn with a fluid-resistant mask.[3][4]
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator may be necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is a fundamental requirement for safety and regulatory compliance.[5] Incompatible wastes must be kept separate to prevent dangerous reactions.[5][6]
Segregation Protocol for this compound Waste:
-
Identify Waste Streams: Determine the different types of waste generated (e.g., liquid, solid, sharps).
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste.[5] For this compound in a chlorinated solvent, a glass or other compatible container should be used, not metal.[7] All containers must be leak-proof with secure closures.[5]
-
Segregate at the Point of Generation:
-
Liquid Waste: Collect liquid waste containing this compound in a designated, properly labeled container. This stream should be categorized as "Halogenated Organic Waste".[8]
-
Solid Waste: Dispose of contaminated lab materials (e.g., gloves, bench paper, pipette tips) in a separate, clearly labeled container for "Hazardous Solid Waste".[8]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-proof sharps container.
-
Labeling and Storage
All hazardous waste containers must be clearly labeled to ensure proper handling and disposal.[9][10]
Labeling Requirements:
According to the Environmental Protection Agency (EPA), all hazardous waste containers must be marked with:
-
The date when waste accumulation began.[11]
-
A clear identification of the contents (e.g., "this compound in Dichloromethane," "Contaminated Solid Waste with this compound").[11]
For transportation, Department of Transportation (DOT) labels may also be required, which provide specific information about the waste's characteristics and handling requirements.[11]
Storage Guidelines:
-
Store hazardous waste in a designated satellite accumulation area near the point of generation.[5][13]
-
Ensure secondary containment is used to capture any potential leaks or spills.[5][14]
-
Segregate incompatible waste types to prevent reactions.[13][14]
-
The storage area should be well-ventilated.[5]
| Parameter | Regulatory Guideline | Source |
| Maximum Accumulation Volume (at Satellite Area) | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [14] |
| Maximum Accumulation Time (for Academic Labs) | 6 months within the facility. | [5] |
| Inspection Frequency | Weekly documented inspections of storage areas are required. | [5] |
Disposal Plan
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this type of waste down the drain or in the regular trash.[5]
Step-by-Step Disposal Procedure:
-
Package for Pickup: Ensure all waste containers are securely sealed and properly labeled.
-
Schedule Pickup: Contact your institution's EHS department to arrange for a pickup by a certified hazardous waste vendor.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date of generation.[5]
Experimental Protocol: Neutralization of Acidic Waste Stream
In some cases, a hazardous waste may only exhibit the characteristic of corrosivity (B1173158) (e.g., a strong acid). Such waste can sometimes be neutralized and disposed of down the drain, provided it does not contain other hazardous components.[15] The following is a general protocol for neutralizing an acidic solution.
Objective: To neutralize a corrosive acidic waste stream to a pH between 5.5 and 9.0 for safe disposal.[16][17]
Materials:
-
Acidic waste solution
-
Dilute solution of a base (e.g., sodium bicarbonate, sodium hydroxide)[18]
-
pH meter or pH strips
-
Stir bar and stir plate
-
Appropriate PPE
-
Ice bath[15]
Procedure:
-
Preparation: Place the beaker containing the acidic waste in an ice bath to control the temperature during neutralization, as the reaction can be exothermic.[15] Always add the neutralizing agent slowly to the waste.[15]
-
Neutralization: While stirring the acidic solution, slowly add the dilute basic solution.[17]
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips.[16]
-
Completion: Continue adding the base until the pH of the solution is stable within the target range of 5.5 to 9.0.[16][17]
-
Disposal: Once neutralized, the solution can be flushed down the drain with a large amount of water, provided it contains no other hazardous materials.[15]
| pH Range | Action | Neutralizing Agent Example |
| < 5.5 | Acidic, requires neutralization | Sodium Bicarbonate, Sodium Hydroxide |
| 5.5 - 9.0 | Neutral, safe for drain disposal (if no other hazards) | N/A |
| > 9.0 | Basic, requires neutralization | Hydrochloric Acid, Citric Acid |
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. danielshealth.com [danielshealth.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. acewaste.com.au [acewaste.com.au]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. mlienvironmental.com [mlienvironmental.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. vumc.org [vumc.org]
- 15. esd.uga.edu [esd.uga.edu]
- 16. uwb.edu [uwb.edu]
- 17. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 18. gmpplastic.com [gmpplastic.com]
Personal protective equipment for handling FAZ-3532
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel G3BP1/2 inhibitor, FAZ-3532. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Physicochemical and Safety Data
A comprehensive summary of the known properties and safety information for this compound is presented below. This data has been compiled to provide a clear and concise reference for laboratory personnel.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3036029-72-5 |
| Molecular Formula | C₃₈H₅₆FN₅O₇ |
| Molecular Weight | 713.88 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Ethanol[1] |
Storage and Stability:
| Condition | Duration |
| Powder at -20°C | 3 years[1] |
| In solvent at -80°C | 6 months[1] |
| In solvent at -20°C | 1 month[1] |
Note: For optimal stability, store in a dry, dark environment.[1]
Personal Protective Equipment (PPE)
Due to the novel nature of this compound, a cautious approach to handling is recommended. The following personal protective equipment is mandatory when working with this compound in solid or solution form.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or if dust/aerosol generation is possible, a NIOSH-approved respirator is recommended. |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing (Solid Form): When weighing the solid compound, perform the task in an enclosure or a designated area that minimizes the potential for dust generation and inhalation.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Spill Response: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
The following protocols are provided as a general guide. Always refer to your specific experimental requirements and institutional safety guidelines.
Stock Solution Preparation (Example: 10 mM in DMSO)
-
Calculate the required mass of this compound based on the desired volume and concentration (Molarity = moles/liter; moles = mass/molecular weight).
-
Under a chemical fume hood, accurately weigh the calculated mass of this compound powder into a suitable vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
